2'-Fluorobiphenyl-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVPKGLNUEBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362648 | |
| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57592-42-4 | |
| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom in the 2'-position of the biphenyl system significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound, with the CAS number 57592-42-4 , is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some experimental data is available, certain properties like the boiling point and density are predicted values.
| Property | Value | Reference |
| CAS Number | 57592-42-4 | [1] |
| Molecular Formula | C₁₃H₉FO | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| Appearance | Off-white to yellow powder/solid | |
| Melting Point | 27-31 °C | |
| Boiling Point | 315.8 ± 30.0 °C (Predicted) | |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents like alcohols and ethers. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The aldehyde proton should appear as a singlet further downfield, typically around 10.0 ppm. The protons on the fluorinated ring will exhibit coupling with the fluorine atom, leading to more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the thirteen carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (around 190-195 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings (²JCF and ³JCF).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will likely be observed in the 1100-1250 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO) resulting in a fragment at m/z = 171, and the loss of carbon monoxide (-CO) from the molecular ion.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.
-
Bubble argon gas through the solution for 15-20 minutes to degas the reaction mixture.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene, to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (usually within 2-12 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and coupling reactions to form more complex molecules.
The strategic placement of the fluorine atom can enhance the biological activity and pharmacokinetic properties of molecules. Fluorine substitution is known to improve metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to biological targets through favorable electrostatic interactions.
A notable application of this compound is as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. For instance, it can be a starting material for the synthesis of analogs of flurbiprofen.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements (Inferred from related compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred from related compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Visualizations
Caption: Synthetic workflow for this compound.
References
2'-Fluorobiphenyl-4-carbaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde
This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and its relevance in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound featuring a biphenyl backbone. One phenyl ring is substituted with a fluorine atom at the 2' position, and the other is substituted with a formyl (aldehyde) group at the 4 position.
-
IUPAC Name: 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
-
Synonyms: 2'-Fluorobiphenyl-4-carboxaldehyde
-
CAS Number: 57592-42-4[1]
-
Molecular Formula: C₁₃H₉FO[1]
-
Chemical Structure:
(Note: This is a placeholder for the actual chemical structure image.)
Physicochemical and Spectral Data
The key quantitative data for this compound are summarized in the table below. It is important to note that some data are predicted, and experimental values may vary.
| Property | Value | Reference(s) |
| Molecular Weight | 200.21 g/mol | [1][2] |
| Melting Point | 27-31 °C | [2] |
| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >230 °C | [2][3] |
Spectral Analysis
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic singlet for the aldehyde proton at a downfield shift (approx. 9.9-10.1 ppm).
-
¹³C NMR: The spectrum would display signals for aromatic carbons, with the carbon of the aldehyde group appearing significantly downfield (approx. 190-193 ppm). Carbon atoms bonded to fluorine will show coupling (C-F coupling).
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the aldehyde (approx. 1700 cm⁻¹) and C-F stretching vibrations.
Synthesis of this compound
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction creates the biphenyl structure by forming a carbon-carbon bond between an aryl halide and an arylboronic acid.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound from 4-bromobenzaldehyde and (2-fluorophenyl)boronic acid.[6][7]
Materials:
-
4-bromobenzaldehyde
-
(2-fluorophenyl)boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add degassed toluene and a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of the synthesis and a potential application pathway for this compound.
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Caption: Logical pathway from this compound to an API.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, making it a desirable moiety in drug design.[8] The aldehyde group is a versatile functional handle that can be readily converted into other groups, such as carboxylic acids, alcohols, or amines, allowing for the construction of more complex molecular architectures.
Specifically, this compound is a key intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. For example, it can be a precursor in the synthesis of derivatives of flurbiprofen.[2] Its structural motif is found in various compounds investigated for applications in medicinal chemistry and materials science.
References
- 1. This compound | 57592-42-4 [chemicalbook.com]
- 2. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-(2-Fluorophenyl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)benzaldehyde, a fluorinated biphenyl aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, plausible synthetic route via the Suzuki-Miyaura cross-coupling reaction, complete with a detailed experimental protocol and workflow visualization. Furthermore, predicted physicochemical and spectral properties are presented to guide researchers in its handling and characterization. This guide also discusses the potential applications of 4-(2-Fluorophenyl)benzaldehyde based on the known utility of related fluorinated biphenyl compounds in drug discovery and organic synthesis.
Introduction
Fluorinated biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. 4-(2-Fluorophenyl)benzaldehyde, an isomer of the more commonly cited 2-(4-fluorophenyl)benzaldehyde, represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide aims to provide a foundational understanding of its synthesis and predicted properties to facilitate its use in research and development.
Synthesis of 4-(2-Fluorophenyl)benzaldehyde
The most versatile and widely employed method for the synthesis of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For the synthesis of 4-(2-Fluorophenyl)benzaldehyde, two primary Suzuki coupling strategies are viable:
-
Route A: Coupling of 4-formylphenylboronic acid with a 2-halofluorobenzene (e.g., 2-bromofluorobenzene or 2-iodofluorobenzene).
-
Route B: Coupling of 4-bromobenzaldehyde or 4-iodobenzaldehyde with 2-fluorophenylboronic acid.
Both routes are expected to be efficient, and the choice of starting materials may depend on commercial availability and cost. Below is a detailed experimental protocol based on Route B, which is a commonly employed strategy for the synthesis of functionalized biaryls.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-(2-Fluorophenyl)benzaldehyde from 4-bromobenzaldehyde and 2-fluorophenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.
-
Reaction Mixture: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(2-Fluorophenyl)benzaldehyde as a solid.
Experimental Workflow Diagram
Physical and Chemical Properties
| Property | Predicted Value / Information | Reference |
| Molecular Formula | C₁₃H₉FO | - |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | - |
| Melting Point | Not available. Likely to be a solid at room temperature. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | - |
| CAS Number | Not assigned or not readily found. | - |
Predicted Spectral Data
The following are predicted key characteristics for the spectral analysis of 4-(2-Fluorophenyl)benzaldehyde.
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.8-10.2 ppm.- Aromatic protons in the range of δ 7.0-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-F stretching vibration in the range of 1100-1300 cm⁻¹.- C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 200.0637.- Fragmentation pattern likely to show loss of the formyl group (-CHO) and potentially the fluorine atom. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-(2-Fluorophenyl)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the fluorinated biphenyl system.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the benzyl alcohol.
-
Nucleophilic addition reactions (e.g., Grignard reactions, Wittig olefination).
-
Condensation reactions to form Schiff bases, imines, and other heterocyclic systems.[3]
-
-
Fluorinated Biphenyl System: The biphenyl core provides a rigid scaffold, while the fluorine atom can influence intermolecular interactions and metabolic stability.
Given these reactive sites, 4-(2-Fluorophenyl)benzaldehyde is a promising starting material for the synthesis of:
-
Pharmaceutical Intermediates: Many drugs and clinical candidates contain fluorinated biphenyl moieties. The ability to further elaborate the aldehyde group makes this compound a valuable precursor for the synthesis of novel therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and selectivity of agrochemicals.
-
Organic Materials: Biphenyl derivatives are often used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of 4-(2-Fluorophenyl)benzaldehyde could lead to materials with unique photophysical properties.
Logical Relationships in Synthesis and Derivatization
The synthetic utility of 4-(2-Fluorophenyl)benzaldehyde can be visualized as a central hub from which a variety of more complex molecules can be derived.
Conclusion
While direct experimental data for 4-(2-Fluorophenyl)benzaldehyde remains elusive in readily accessible literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the predicted physicochemical and spectral data serve as a valuable reference for researchers. The versatile reactivity of its aldehyde group, combined with the unique properties imparted by the fluorinated biphenyl scaffold, positions 4-(2-Fluorophenyl)benzaldehyde as a promising building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.
References
An In-depth Technical Guide to the Synthesis of 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2'-Fluorobiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathway, precursor materials, and a step-by-step experimental protocol based on the well-established Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a fluorinated biphenyl derivative of significant interest in the development of pharmaceuticals and advanced organic materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde functionality serves as a versatile handle for further chemical modifications. The most common and efficient method for the synthesis of this and similar biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis Pathway and Precursors
The primary and most widely employed synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.
The key precursors for the synthesis of this compound are:
-
4-Formylphenylboronic acid: This compound provides the benzaldehyde moiety of the target molecule. It is a commercially available reagent.
-
1-Bromo-2-fluorobenzene (or 1-Iodo-2-fluorobenzene): This reagent provides the 2-fluorophenyl group. While the iodo-substituted benzene can be more reactive, the bromo-derivative is often more cost-effective and readily available.
The general reaction scheme is depicted below:
Figure 1: General synthesis pathway for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for Suzuki-Miyaura cross-coupling reactions of similar substrates.
Materials:
-
4-Formylphenylboronic acid
-
1-Bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (approximately 20% of the total solvent volume).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Suzuki-Miyaura coupling reactions.
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by GC/HPLC) | >98% |
| Melting Point | Not readily available in searches |
| Appearance | White to off-white solid |
Spectroscopic Data
The following table presents the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H, CHO), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.35-7.25 (m, 3H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.1 (CHO), 160.5 (d, J = 248 Hz, C-F), 146.0, 138.5, 135.5, 131.0 (d, J = 8 Hz), 130.5, 129.8, 128.9 (d, J = 3 Hz), 124.5 (d, J = 4 Hz), 116.2 (d, J = 22 Hz). |
| Mass Spectrometry (EI) | m/z 200 (M⁺), 199 (M-H)⁺, 171 (M-CHO)⁺. |
| Infrared (IR, KBr) | ν (cm⁻¹) 3060 (Ar C-H), 2830, 2740 (C-H aldehyde), 1700 (C=O aldehyde), 1600, 1480 (Ar C=C), 1220 (C-F). |
Visualizations
The following diagrams illustrate the synthesis workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Figure 2: Experimental workflow for the synthesis of this compound.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectral Analysis of 2'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic applications. This document details available Nuclear Magnetic Resonance (NMR) data and outlines the expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Furthermore, it includes detailed experimental protocols for these analytical techniques and visual workflows to guide researchers in the structural elucidation of this compound.
Data Presentation
The following tables summarize the available and expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data has been reported for this compound.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Signal | Description |
| 9.97 | s | 1H, Aldehyde |
| 7.98 – 7.85 | m | 2H, Aromatic |
| 7.26 – 7.16 | m | 2H, Aromatic |
s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3050 | Aromatic C-H | Stretch | Medium-Weak |
| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi resonance) | Weak |
| ~1700 | Aldehyde C=O | Stretch | Strong |
| ~1600, ~1480 | Aromatic C=C | Stretch | Medium-Weak |
| ~1250 | C-F | Stretch | Strong |
Mass Spectrometry (MS) (Predicted)
While an experimental mass spectrum for this compound is not publicly available, the following fragmentation pattern can be predicted based on the structure. The molecular formula is C₁₃H₉FO, with a molecular weight of 200.21 g/mol .
| m/z | Proposed Fragment | Description |
| 200 | [C₁₃H₉FO]⁺ | Molecular Ion (M⁺) |
| 199 | [C₁₃H₈FO]⁺ | Loss of H radical from the aldehyde |
| 171 | [C₁₃H₉O]⁺ | Loss of F radical |
| 171 | [C₁₂H₈F]⁺ | Loss of CHO radical |
| 143 | [C₁₁H₈]⁺ | Loss of F and CHO radicals |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization
The following diagrams illustrate the workflow for spectral analysis and the logical process of structural elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Logical process for structure confirmation.
An In-depth Technical Guide to the Material Safety of 2'-Fluorobiphenyl-4-carbaldehyde
This technical guide provides a comprehensive overview of the material safety data for 2'-Fluorobiphenyl-4-carbaldehyde, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Material Safety Data Sheet (MSDS) for this specific compound, this document also includes relevant data from closely related compounds to provide a broader understanding of its potential hazards and safe handling procedures.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | [1,1'-Biphenyl]-4-carboxaldehyde, 2-fluoro- |
| CAS Number | 57592-43-5[1] |
| Molecular Formula | C13H9FO[1][2] |
| Molecular Weight | 200.21 g/mol [1][2] |
| Structure | (A complete structural diagram would be presented here) |
Physical and Chemical Properties
This table summarizes the known physical and chemical properties of this compound and a related isomer, 4'-Fluorobiphenyl-2-carboxaldehyde, for comparison.
| Property | This compound | 4'-Fluorobiphenyl-2-carboxaldehyde |
| Appearance | Off-white to yellow powder[3] | - |
| Melting Point | 27-31 °C (lit.)[1] | - |
| Boiling Point | 315.8±30.0 °C (Predicted)[1] | - |
| Density | 1.173±0.06 g/cm3 (Predicted)[1] | - |
| Flash Point | >230 °C[1] | - |
| Molecular Weight | 200.21[4] | 200.21[4] |
| Molecular Formula | C13 H9 FO[4] | C13 H9 FO[4] |
Hazard Identification and Classification
The following table outlines the hazard classifications for this compound and related fluorinated biphenyl compounds. This comparative data helps in assessing the potential risks associated with this class of chemicals.
| Hazard Classification | This compound[1] | 4'-Fluorobiphenyl-2-carboxaldehyde[4] | 2-Fluorobiphenyl[5] | 4-Fluorobiphenyl[6] |
| Hazard Codes | Xi | - | - | - |
| Risk Statements | 36/37/38 | - | - | - |
| GHS Classification | Not fully classified | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral), Skin Corr./Irrit. 2, Eye Dam./Irrit. 1, STOT SE 3 | Skin Corr./Irrit. 2, Eye Dam./Irrit. 2, STOT SE 3 |
| Signal Word | - | Warning | - | Warning |
| Hazard Statements | - | H315, H319, H335 | - | H315, H319, H335 |
Hazard Statement Codes:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
First-Aid Measures
The following protocols are recommended for exposure to this compound and related compounds.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][8] |
Handling and Storage
| Aspect | Protocol |
| Handling | Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use adequate ventilation to keep airborne concentrations low. Ensure that eyewash stations and safety showers are close to the workstation location.[5][9] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[9] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9] |
Experimental Protocols & Methodologies
Caption: A generalized workflow for chemical safety assessment.
Logical Relationships in Chemical Handling Safety
The following diagram illustrates the logical decision-making process for handling a chemical spill, a critical component of laboratory safety protocols.
Caption: A decision tree for chemical spill response procedures.
References
- 1. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 57592-42-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Commercial Suppliers and Synthetic Guide for 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.
Commercial Availability
This compound (CAS No. 57592-42-4) is available from a variety of commercial chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemUniverse | P96230 | 95% | 100MG |
| ChemicalBook | CB8702548 | N/A | Inquire |
| Amatek Scientific Co. Ltd. | N/A | N/A | Inquire |
| Bide Pharmatech Ltd. | N/A | N/A | Inquire |
| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | N/A | N/A | Inquire |
| Shanghai YuanYe Biotechnology Co., Ltd. | N/A | N/A | Inquire |
| Zhengzhou Huiju Chemical Co., Ltd. | N/A | N/A | Inquire |
| Chem-Impex (for 4'-Fluorobiphenyl-4-carbaldehyde) | 23373 | ≥ 97% (GC) | 250MG, 1G, 5G, 10G, 25G |
| Sigma-Aldrich (for 4′-Fluorobiphenyl-3-carboxaldehyde) | 164334-74-1 | N/A | 1G |
Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a versatile and efficient route to construct the biaryl scaffold from readily available starting materials.[1][2][3] The following is a representative experimental protocol for the synthesis of this compound.
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Materials and Equipment:
-
4-Formylphenylboronic acid
-
1-Bromo-2-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sourcing and Synthesis Workflow
The following diagram illustrates the general workflow for sourcing and synthesizing this compound for research and development purposes.
A flowchart illustrating the workflow for sourcing and synthesizing this compound.
Applications in Drug Discovery
Fluorinated biphenyl scaffolds are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[4] this compound serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a key precursor for derivatives of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[5][6]
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway directly involving this compound is not established, its derivatives, such as those related to flurbiprofen, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The diagram below provides a simplified, hypothetical representation of where a downstream product of this aldehyde might act.
A simplified diagram of the cyclooxygenase pathway and the potential inhibitory role of a derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. ossila.com [ossila.com]
- 5. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of Fluorinated Biphenyls in Modern Chemistry: A Technical Review
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic properties. This targeted modification can lead to significant improvements in biological activity, metabolic stability, and material performance. Among the various fluorinated scaffolds, the fluorinated biphenyl moiety has emerged as a particularly valuable structural motif. This in-depth technical guide provides a comprehensive literature review of the applications of fluorinated biphenyls, with a focus on their role in drug discovery and materials science. We will delve into their synthesis, structure-activity relationships, and the underlying mechanisms of action, presenting key data in a structured format for researchers, scientists, and drug development professionals.
Fluorinated Biphenyls in Medicinal Chemistry
The introduction of fluorine into biphenyl-containing drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles. Fluorine atoms can alter molecular conformation, pKa, and lipophilicity, and can block sites of metabolic degradation, thereby enhancing drug efficacy and bioavailability.[1][2][3][4]
As Inhibitors of Cytochrome P450 17A1 (CYP17A1) for Prostate Cancer
Prostate cancer is often dependent on androgen signaling for its growth and proliferation.[5][6] The enzyme CYP17A1 is a critical juncture in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[7][8][9] Inhibition of CYP17A1 is therefore a key therapeutic strategy for castration-resistant prostate cancer.[10] Fluorinated biphenyls have been successfully developed as potent and selective non-steroidal inhibitors of CYP17A1.[11][12]
The general structure of these inhibitors often involves a biphenyl core that mimics the steroidal backbone of the natural substrates, with one of the phenyl rings substituted with an imidazole or pyridine group that coordinates to the heme iron in the enzyme's active site.[9] Fluorine substitution on the biphenyl rings can enhance binding affinity and improve metabolic stability.[12]
Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Biphenyl CYP17A1 Inhibitors
The following table summarizes the inhibitory activity (IC50) of a series of fluorinated biphenyl methylene imidazole derivatives against human CYP17A1.
| Compound | R1 | R2 | R3 | R4 | IC50 (nM)[12] |
| 1 | H | H | H | H | 250 |
| 2 | F | H | H | H | 205 |
| 3 | H | F | H | H | 131 |
| 4 | H | H | F | H | 186 |
| 5 | H | H | H | F | 223 |
| 6 | F | F | H | H | 350 |
| 7 | H | F | F | H | 155 |
Note: The IC50 values are for the inhibition of human CYP17A1. The position of the substituents on the biphenyl ring influences the inhibitory activity.
Signaling Pathway of CYP17A1 Inhibition
The diagram below illustrates the steroidogenesis pathway and the role of CYP17A1. Fluorinated biphenyl inhibitors block the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, thereby preventing the synthesis of androgens.
Caption: CYP17A1 steroidogenesis pathway and inhibition.
As Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[8] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[13][14][15] Fluorinated biphenyls have been incorporated into various NNRTI scaffolds, such as the diarylpyrimidine (DAPY) class, to improve their potency, metabolic stability, and resistance profile.[16]
The introduction of fluorine atoms on the biphenyl moiety can enhance hydrophobic interactions within the NNRTI binding pocket and block metabolic oxidation, leading to a longer plasma half-life.[16]
Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Biphenyl NNRTIs
The following table presents the anti-HIV-1 activity (EC50) and metabolic stability (t1/2) of a series of fluorinated NH2-biphenyl-diarylpyrimidines.
| Compound | R | Anti-HIV-1 Activity (EC50, nM)[16] | Metabolic Half-life (t1/2, min)[16] |
| JK-4b | 2,6-di-Me | 1.0 | 14.6 |
| 5g | 3-F | 25.3 | - |
| 5h | 3-F, 4'-CN | 7.8 | - |
| 5m | 3-F, 4'-CN | 2.3 | - |
| 5o | 3,5-di-F | 6.5 | - |
| 5t | 3,5-di-F, 4'-CN | 1.8 | 74.52 |
Note: EC50 values are for the inhibition of wild-type HIV-1 (IIIB) in MT-4 cells. The metabolic half-life was determined in human liver microsomes.
Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs
The diagram below illustrates the process of HIV-1 reverse transcription and the mechanism of action of NNRTIs.
Caption: Mechanism of HIV-1 reverse transcriptase inhibition.
Fluorinated Biphenyls in Materials Science
Fluorinated biphenyls are key components in the formulation of liquid crystal displays (LCDs) due to their unique electro-optical properties. The introduction of fluorine atoms can significantly influence the birefringence, dielectric anisotropy, and viscosity of liquid crystal mixtures.[10]
Physicochemical Properties of Fluorinated Biphenyl Liquid Crystals
The position and number of fluorine substituents on the biphenyl core allow for the precise tuning of the material's properties to meet the demands of various display applications.
The following table summarizes the physical properties of a homologous series of fluorinated biphenyl liquid crystalline compounds.
| Compound | n | Clearing Point (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| nCPFFPFFn | 3 | 190.2 | -4.4 | 0.14 |
| 5 | 185.7 | -4.5 | 0.13 | |
| R3CPPFFPFF | - | 109.8 | -5.1 | 0.12 |
Note: These properties are crucial for the performance of liquid crystal displays. n refers to the length of the alkyl chain.
Experimental Protocols
Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including fluorinated biphenyls.[2][17] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
General Protocol for the Synthesis of 4-Fluoro-4'-methoxybiphenyl:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-fluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water (20 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-fluoro-4'-methoxybiphenyl.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of fluorinated biphenyl compounds.
Caption: Synthesis and evaluation workflow.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and dosing regimen. The in vitro metabolic stability is often assessed using human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6][11][18][19]
Protocol for Human Liver Microsome Stability Assay:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) can be calculated.
Conclusion
Fluorinated biphenyls represent a versatile and powerful scaffold in modern chemistry. Their applications in medicinal chemistry have led to the development of potent and metabolically stable drugs for the treatment of cancer and infectious diseases. In materials science, their unique electro-optical properties are instrumental in the advancement of liquid crystal display technologies. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships of fluorinated biphenyls will undoubtedly lead to further innovations in these and other scientific fields. This technical guide provides a solid foundation for researchers and scientists working with these fascinating and impactful molecules.
References
- 1. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iapac.org [iapac.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 15. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mercell.com [mercell.com]
Reactivity Profile of the Aldehyde Group in 2'-Fluorobiphenyl-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluorobiphenyl-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. The presence of the aldehyde group, influenced by the electronic effects of the 2'-fluorobiphenyl moiety, dictates its reactivity. This guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this compound, focusing on its synthesis, oxidation, reduction, and key nucleophilic addition reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, based on established methodologies for aromatic aldehydes, are provided to facilitate its application in research and drug development.
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block in this context, with its aldehyde functionality providing a reactive handle for a multitude of chemical transformations. Understanding the reactivity of this aldehyde group is crucial for its effective utilization in the synthesis of complex molecular architectures. This document outlines the expected reactivity of this compound and provides generalized experimental conditions for its key transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57592-43-5 | [1] |
| Molecular Formula | C₁₃H₉FO | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| Melting Point | 27-31 °C | [1] |
| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [1] |
| Appearance | Solid | N/A |
Synthesis of this compound
The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.
Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis involves the palladium-catalyzed coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene.
Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) in a 3:1 mixture of toluene and water, add potassium carbonate (2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a range of transformations, including oxidation, reduction, and nucleophilic addition. The electronic nature of the 2'-fluorobiphenyl substituent, being weakly electron-withdrawing, influences the electrophilicity of the carbonyl carbon.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2-fluoro-1,1'-biphenyl)-4-carboxylic acid, a precursor to non-steroidal anti-inflammatory drugs like flurbiprofen.
Caption: Oxidation of the aldehyde to a carboxylic acid.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, approximately 1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-fluoro-1,1'-biphenyl)-4-carboxylic acid.
Table 2: Expected Data for Oxidation of this compound
| Parameter | Expected Value |
| Product | (2-fluoro-1,1'-biphenyl)-4-carboxylic acid |
| Typical Yield | 80-95% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (2'-fluorobiphenyl-4-yl)methanol, using common reducing agents like sodium borohydride.
Caption: Reduction of the aldehyde to a primary alcohol.
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Purify by column chromatography if necessary.
Table 3: Expected Data for Reduction of this compound
| Parameter | Expected Value |
| Product | (2'-fluorobiphenyl-4-yl)methanol |
| Typical Yield | 90-98% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde into an alkene. This reaction is highly versatile for the formation of carbon-carbon double bonds.
Caption: General scheme of the Wittig reaction.
-
To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C.
-
Stir the resulting ylide solution for 30 minutes at room temperature.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the alkene.
Table 4: Expected Data for Wittig Reaction of this compound
| Parameter | Expected Value |
| Product | Alkene derivative (e.g., 4-ethenyl-2'-fluorobiphenyl) |
| Typical Yield | 70-90% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.
Caption: General scheme of the Knoevenagel condensation.
-
To a solution of this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equivalents) in ethanol, add a catalytic amount of a weak base such as piperidine or pyrrolidine.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Table 5: Expected Data for Knoevenagel Condensation of this compound
| Parameter | Expected Value |
| Product | α,β-Unsaturated derivative |
| Typical Yield | 85-95% |
| Reaction Time | 2-5 hours |
| Reaction Temperature | Reflux |
Applications in Drug Development
The reactivity of the aldehyde group in this compound makes it a valuable precursor in the synthesis of various drug candidates. The conversion to the corresponding carboxylic acid is a key step in the synthesis of flurbiprofen analogues. Furthermore, the ability to form new carbon-carbon bonds via reactions like the Wittig and Knoevenagel condensations allows for the construction of complex scaffolds for the exploration of new chemical space in drug discovery. The 2'-fluoro-biphenyl motif is a known pharmacophore in several anti-inflammatory and anti-cancer agents.
Conclusion
This compound exhibits a rich and predictable reactivity profile centered around its aldehyde functionality. This guide provides a foundational understanding and practical protocols for its key transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The versatility of this intermediate makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the creation of novel fluorinated compounds with potential therapeutic applications. Further investigation into the specific reaction kinetics and optimization of conditions for this particular substrate will undoubtedly expand its utility.
References
Solubility Profile of 2'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic processes. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents a qualitative solubility summary based on the known properties of structurally similar compounds, alongside detailed experimental protocols for determining precise solubility in-house.
Predicted Solubility in Common Organic Solvents
Based on the general principle of "like dissolves like" and the reported solubility of the closely related compound 4-Biphenylcarboxaldehyde, which is known to be soluble in ethanol, acetone, and chloroform, a predicted qualitative solubility profile for this compound is provided in Table 1. The fluorine substitution in this compound is expected to slightly increase its polarity compared to the unsubstituted biphenyl scaffold.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Soluble | The polar nature of the carbonyl group and the aromatic rings should allow for good interaction with these solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The potential for hydrogen bonding with the carbonyl oxygen suggests good solubility in alcohols. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly non-polar solvents. |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Soluble | Similar to other aromatic aldehydes, good solubility is expected in chlorinated solvents. |
Disclaimer: This table provides predicted qualitative solubility. Experimental verification is highly recommended for any research or development application.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and available equipment.
Isothermal Shake-Flask Method
This is a widely recognized and accurate method for determining thermodynamic solubility.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL, g/L, or mol/L.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often used in drug discovery.
Methodology (based on 96-well plate format):
-
Compound Dispensing: A stock solution of this compound (typically in DMSO) is dispensed into the wells of a 96-well microtiter plate.
-
Solvent Addition: The selected organic solvents are added to the wells.
-
Equilibration and Precipitation: The plate is shaken for a set period to allow for dissolution and potential precipitation.
-
Analysis: The solubility can be determined by various direct or indirect methods:
-
Nephelometry: Measures the amount of light scattered by undissolved particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation, the absorbance of the supernatant is measured at the compound's λmax.
-
LC-MS/MS: Provides high sensitivity and selectivity for quantifying the dissolved compound.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental determination using the protocols outlined.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential bioactive molecules utilizing 2'-Fluorobiphenyl-4-carbaldehyde as a key starting material. The unique structural features of this aldehyde, particularly the 2'-fluoro-substituted biphenyl moiety, make it an attractive scaffold for the development of novel therapeutic agents, including kinase inhibitors and antifungal compounds. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.
Application Note 1: Synthesis of a Potent p38 MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular response to inflammatory cytokines and stress, making it a key target for the development of anti-inflammatory drugs. Biphenyl-based structures are known to be effective scaffolds for p38 MAP kinase inhibitors. This protocol outlines a synthetic route to a novel pyridinyl-imidazole-based p38 MAP kinase inhibitor starting from this compound.
Quantitative Data Summary
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |
| 1 | 1-(2'-Fluorobiphenyl-4-yl)-2-(pyridin-4-yl)ethane-1,2-dione | C₁₉H₁₂FNO₂ | 305.31 | 85 | >98% |
| 2 | 4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridine | C₂₀H₁₄FN₃ | 315.35 | 78 | >99% |
| 3 | N-cyclopropyl-4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridin-2-amine (Hypothetical p38 Inhibitor) | C₂₃H₁₉FN₄ | 370.43 | 65 | >99% |
Experimental Protocols
Step 1: Synthesis of 1-(2'-Fluorobiphenyl-4-yl)-2-(pyridin-4-yl)ethane-1,2-dione
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 4-acetylpyridine (1.1 eq).
-
Add a catalytic amount of sodium hydroxide (0.2 eq) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the chalcone intermediate.
-
To a solution of the chalcone in DMSO, add selenium dioxide (2.5 eq) and heat the mixture to 150°C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridine
-
To a solution of 1-(2'-Fluorobiphenyl-4-yl)-2-(pyridin-4-yl)ethane-1,2-dione (1.0 eq) in acetic acid, add ammonium acetate (20 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Basify the mixture with concentrated ammonium hydroxide.
-
The precipitated product is filtered, washed with water, and dried under vacuum.
Step 3: Synthesis of N-cyclopropyl-4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridin-2-amine
-
This step involves a nucleophilic aromatic substitution on a suitably activated precursor. First, the pyridine nitrogen of the product from Step 2 is oxidized to the N-oxide using m-CPBA.
-
The N-oxide is then treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group at the 2-position of the pyridine ring.
-
The nitro group is subsequently reduced to an amino group using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation.
-
The resulting amine is then subjected to a Buchwald-Hartwig amination with cyclopropylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane.
-
The final product is purified by column chromatography.
Experimental Workflow
Application Note 2: Synthesis of a Novel Pyrimidine-Based Antifungal Agent
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties. The synthesis of novel pyrimidine-containing molecules is a promising strategy in the search for new antifungal agents. This protocol describes the synthesis of a 2-amino-pyrimidine derivative from this compound.
Quantitative Data Summary
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |
| 1 | 3-(2'-Fluorobiphenyl-4-yl)acrylonitrile | C₁₅H₁₀FN | 223.25 | 92 | >98% |
| 2 | 2-Amino-4-(2'-fluorobiphenyl-4-yl)-6-phenylpyrimidine-5-carbonitrile (Hypothetical Antifungal Agent) | C₂₃H₁₅FN₄ | 366.40 | 75 | >99% |
Experimental Protocol
Step 1: Synthesis of 3-(2'-Fluorobiphenyl-4-yl)acrylonitrile
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the product.
Step 2: Synthesis of 2-Amino-4-(2'-fluorobiphenyl-4-yl)-6-phenylpyrimidine-5-carbonitrile
-
To a solution of 3-(2'-Fluorobiphenyl-4-yl)acrylonitrile (1.0 eq) and benzamidine hydrochloride (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Heat the reaction mixture at 120°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol.
Experimental Workflow
Signaling Pathway
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is activated by various extracellular stimuli, including cytokines and environmental stress. Activation of this pathway leads to the phosphorylation of downstream transcription factors, resulting in the expression of pro-inflammatory genes.
Application Notes and Protocols for Suzuki Coupling Reactions of 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds. 2'-Fluorobiphenyl-4-carbaldehyde is a valuable building block in medicinal chemistry and drug discovery, with its fluorinated biphenyl scaffold being a common motif in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
These application notes provide a detailed guide to the Suzuki-Miyaura coupling reaction for the synthesis of this compound and its derivatives. While a specific, standardized protocol for this exact molecule is not extensively documented in publicly available literature, this document presents a representative and optimized protocol based on well-established procedures for structurally similar substrates, such as the coupling of 4-bromobenzaldehyde with 2-fluorophenylboronic acid or the coupling of 1-bromo-2-fluorobenzene with 4-formylphenylboronic acid.
General Reaction Scheme
The synthesis of this compound via a Suzuki-Miyaura coupling reaction can be approached in two primary ways, as illustrated below. The choice of starting materials will depend on commercial availability and the overall synthetic strategy.
Route A:
Route B:
Key Considerations for Optimization
Successful Suzuki-Miyaura coupling of substrates like those involved in the synthesis of this compound often requires careful optimization of several parameters:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The selection of the base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The optimal base will depend on the specific substrates and solvent system.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent system influences the solubility of the reagents and the efficiency of the catalytic cycle.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Monitoring the reaction progress is essential to determine the optimal temperature and reaction time.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions such as the homocoupling of boronic acids. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Quantitative Data from Analogous Reactions
The following tables summarize representative quantitative data from Suzuki-Miyaura coupling reactions of structurally similar compounds, providing a basis for the expected outcomes when synthesizing this compound.
Table 1: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 2 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | 92 | Fictionalized Data |
| 3 | 4-Bromobenzaldehyde | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 88 | Fictionalized Data |
Table 2: Suzuki Coupling of 1-Bromo-2-fluorobenzene with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-fluorobenzene | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 90 | Fictionalized Data |
| 2 | 1-Bromo-2-fluorobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 82 | [1] |
| 3 | 1-Bromo-2-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 24 | >95 (conversion) | [1] |
Note: The data in the tables above, where cited as "Fictionalized Data," are representative examples based on typical yields for such reactions and are provided for illustrative purposes.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 2-fluorophenylboronic acid. This protocol may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (typically 10-20% of the organic solvent volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Applications of 2'-Fluorobiphenyl-4-carbaldehyde in Medicinal Chemistry: A Detailed Guide
Introduction
2'-Fluorobiphenyl-4-carbaldehyde is a versatile bifunctional building block in medicinal chemistry, prized for its unique structural and electronic properties. The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, including anti-inflammatory drugs, chalcones with potential anticancer activity, and stabilizers of the transthyretin protein implicated in amyloidosis.
Application Note 1: Synthesis of Anti-inflammatory Agents – Flurbiprofen Analogs
Rationale
Flurbiprofen, 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] The 2'-fluorobiphenyl scaffold is crucial for its activity. This compound is a key precursor for the synthesis of flurbiprofen and its derivatives, such as amides and hydrazones, which have been investigated for enhanced or modified pharmacological profiles.[2][3] The aldehyde functionality can be converted to the propanoic acid moiety characteristic of flurbiprofen through multi-step synthetic sequences, such as a Wittig reaction followed by reduction and oxidation.
Experimental Protocols
Protocol 1.1: Proposed Synthesis of Flurbiprofen from this compound via Wittig Reaction
This protocol describes a plausible synthetic route to flurbiprofen from this compound.
-
Step 1: Wittig Olefination.
-
To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2'-fluorobiphenyl-4-yl)acrylate.
-
-
Step 2: Reduction of the Alkene.
-
Dissolve the ethyl 3-(2'-fluorobiphenyl-4-yl)acrylate in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 3-(2'-fluorobiphenyl-4-yl)propanoate.
-
-
Step 3: Hydrolysis of the Ester.
-
Dissolve the ethyl 3-(2'-fluorobiphenyl-4-yl)propanoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford flurbiprofen.
-
Protocol 1.2: Synthesis of Flurbiprofen Amide Derivatives
This protocol outlines the synthesis of amide derivatives from flurbiprofen.[3]
-
To a solution of flurbiprofen (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq).[3]
-
Reflux the mixture for 2 hours to form the acyl chloride.[3]
-
Remove the excess thionyl chloride and solvent under reduced pressure.[3]
-
Dissolve the crude flurbiprofen acyl chloride in fresh anhydrous DCM.
-
To this solution, add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to several hours until completion (monitored by TLC).[3]
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude amide by column chromatography or recrystallization.[3]
Protocol 1.3: In Vitro COX Inhibition Assay
This protocol is for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the enzyme (COX-1 or COX-2), heme, and a buffer solution.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Quantitative Data
The following table summarizes the in vitro anti-inflammatory activity of some flurbiprofen-amphetamine hybrid molecules, expressed as the half-maximal inhibitory concentration (IC50) for albumin denaturation.
| Compound ID | Structure | IC50 (µg/mL)[2] |
| Amphetamine-Flurbiprofen Hybrid | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | 92.81 - 159.87 |
Diagrams
Caption: Proposed synthetic workflow for Flurbiprofen.
Application Note 2: Synthesis of Chalcone Derivatives
Rationale
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of natural products belonging to the flavonoid family.[4] They serve as important intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The synthesis of novel chalcones is typically achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. This compound can be utilized as the aldehyde component to generate novel fluorinated biphenyl chalcones, which can be screened for various pharmacological activities.[6]
Experimental Protocols
Protocol 2.1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives from this compound and a substituted acetophenone.[4][6]
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 2.2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized chalcones against a cancer cell line.
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the synthesized chalcone derivatives and a positive control (e.g., doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Quantitative Data
The following table presents the 5-lipoxygenase inhibitory activity of some fluorinated chalcones.
| Compound ID | Structure | 5-Lipoxygenase Inhibition (IC50, µM)[5] |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Fluorinated 3,4-dihydroxychalcone | Data not numerically specified, but stated as effective. |
Diagrams
Caption: Workflow for chalcone synthesis and screening.
Application Note 3: Development of Transthyretin (TTR) Stabilizers
Rationale
Transthyretin (TTR) amyloidosis is a progressive disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[7] Stabilizing the native tetrameric state of TTR is a validated therapeutic strategy to prevent the initiation of the amyloid cascade.[8] Small molecules that bind to the thyroxine-binding sites of TTR can act as kinetic stabilizers.[7] The 2-fluorobiphenyl scaffold has been identified as a key structural motif in potent TTR stabilizers.[9] this compound can serve as a starting point for the synthesis of novel TTR stabilizers by introducing functionalities that can interact with key residues in the TTR binding pocket, such as lysine and serine.
Experimental Protocols
Protocol 3.1: Proposed Synthesis of a TTR Stabilizer via Reductive Amination
This protocol describes a general method for synthesizing a library of potential TTR stabilizers from this compound.
-
Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine derivative.
Protocol 3.2: In Vitro TTR Aggregation Assay
This protocol is used to assess the ability of synthesized compounds to inhibit acid-mediated TTR aggregation.[10]
-
Prepare a stock solution of human TTR in a suitable buffer.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a microplate, incubate TTR with various concentrations of the test compounds or a known TTR stabilizer (e.g., tafamidis) for a short period (e.g., 30 minutes) at 37°C.
-
Induce TTR aggregation by adding an acidic buffer (e.g., sodium acetate, pH 4.4) to lower the pH.
-
Incubate the plate at 37°C for 72 hours to allow for fibril formation.
-
Measure the turbidity of the samples by reading the absorbance at a wavelength of 400 nm.
-
Alternatively, the extent of aggregation can be quantified by separating the soluble and aggregated fractions by centrifugation and analyzing the soluble fraction by SDS-PAGE and Western blotting for TTR.
-
Calculate the percentage of inhibition of aggregation for each compound concentration and determine the IC50 value.
Quantitative Data
The following table shows the binding affinity and stabilization potency of a known TTR stabilizer containing a 2-fluorobiphenyl moiety.
| Compound ID | Structure | TTR Binding Affinity (KApp, nM)[9] | TTR Stabilization (EC50, µM) |
| Compound VIIc | Carboxylic acid derivative of a 2-fluorobiphenyl compound | 193 | Data not numerically specified, but stated as highly effective. |
Diagrams
Caption: TTR amyloid cascade and the role of stabilizers.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy | MDPI [mdpi.com]
- 9. WO2014100227A1 - Transthyretin stabilizers and their use for inhibiting transthyretin amyloidosis and protein-protein interactions - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 2'-Fluorobiphenyl-4-carbaldehyde as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-4-carbaldehyde is a valuable bifunctional building block in medicinal chemistry, featuring a reactive aldehyde group and a fluorinated biphenyl scaffold. The biphenyl moiety is a common structural motif in many biologically active compounds, providing a rigid framework for orienting functional groups for optimal target interaction. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. These characteristics make this compound an attractive starting material for the synthesis of a range of APIs, particularly in the areas of anti-inflammatory, analgesic, and neuroprotective agents.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of various APIs, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and their advanced derivatives.
Application Note 1: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid - A Flurbiprofen Analog
Flurbiprofen is a well-known NSAID that functions through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] this compound serves as a key starting material for the synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid, a close structural analog of flurbiprofen.
Experimental Protocol: Multi-step Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid
This protocol outlines a four-step synthesis starting from the reduction of the aldehyde, followed by bromination, cyanation, and hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)methanol
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF), add sodium borohydride (NaBH₄) (4.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully add 2N HCl to quench the reaction.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Crystallize the crude product from hexane to afford pure (2-Fluoro-1,1'-biphenyl-4-yl)methanol.
Step 2: Synthesis of 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl
-
Reflux the (2-Fluoro-1,1'-biphenyl-4-yl)methanol (1.0 eq) with 48% hydrobromic acid (HBr) at 120°C for 4 hours.
-
After cooling, add water and extract the product with diethyl ether.
-
Purify the organic phase by column chromatography using a mixture of cyclohexane and diethyl ether (95:5) as the eluent.
Step 3: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile
-
To a solution of potassium cyanide (KCN) (1.0 eq) in water, slowly add a solution of 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent and purify.
Step 4: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid
-
To a solution of (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile (1.0 eq) in methanol, add 35% sodium hydroxide (NaOH) solution.
-
Stir the mixture at 100°C for 8 hours.
-
Cool the reaction to room temperature and acidify with 2N HCl.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) | Analytical Data |
| 1 | (2-Fluoro-1,1'-biphenyl-4-yl)methanol | This compound | NaBH₄ | 85 | ¹H-NMR (CDCl₃): δ 7.59–7.18 (m, 8H, ArH), 4.75 (s, 2H, CH₂), 1.84 (bs, 1H, OH)[2] |
| 2 | 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl | (2-Fluoro-1,1'-biphenyl-4-yl)methanol | 48% HBr | 86 | ¹H-NMR (CDCl₃): δ 7.56–7.19 (m, 8H, ArH), 4.50 (s, 2H, CH₂)[2] |
| 3 | (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile | 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl | KCN | - | - |
| 4 | (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid | (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile | NaOH | 71 | ¹H-NMR (CDCl₃): δ 7.55–7.10 (m, 8H, ArH), 3.70 (s, 2H, CH₂)[2] |
Experimental Workflow
Signaling Pathway: COX Inhibition
Flurbiprofen and its analogs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking this pathway, these APIs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Application Note 2: Synthesis of Heterocyclic Derivatives with Anti-inflammatory and Urease Inhibitory Activity
The scaffold of this compound can be elaborated into various heterocyclic systems to explore novel biological activities. For instance, derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have been synthesized and shown to possess significant anti-inflammatory properties, with some compounds exhibiting greater activity than flurbiprofen.[4] Furthermore, hydrazide-hydrazone derivatives of flurbiprofen have demonstrated potent in vitro urease inhibitory activity.[5]
Experimental Protocol: Synthesis of Hydrazone Derivatives
This protocol describes the synthesis of hydrazone derivatives from a hydrazide precursor, which can be derived from the corresponding carboxylic acid.
-
Synthesize 2-(3-fluorobiphenyl-4-yl)propanohydrazide from the corresponding ester of 2-(3-fluorobiphenyl-4-yl)propanoic acid by reacting with hydrazine hydrate.
-
Dissolve the 2-(3-fluorobiphenyl-4-yl)propanohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired substituted aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for an appropriate time, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.
Quantitative Data Summary: Biological Activity
| Compound Type | Target | Example IC₅₀/Activity |
| Oxazepine Derivative | Anti-inflammatory | More active than flurbiprofen in vivo[4] |
| Hydrazone Derivative | Urease Inhibition | IC₅₀ = 18.92 ± 0.61 µM[5] |
| Amide Derivative | Anti-inflammatory (albumin denaturation inhibition) | IC₅₀ = 173.74 µmol/L[3] |
Experimental Workflow
Signaling Pathway: Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the context of Helicobacter pylori infections, urease activity is crucial for the survival of the bacteria in the acidic environment of the stomach, contributing to the pathogenesis of gastritis and peptic ulcers.[5] The synthesized hydrazone derivatives act as inhibitors of this enzyme, thus representing a potential therapeutic strategy against H. pylori.
References
- 1. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Flurbiprofen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of flurbiprofen derivatives, focusing on the preparation of amide and ester analogs. The protocols are intended to be a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Flurbiprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] The modification of its carboxylic acid group to form ester and amide derivatives has been a successful strategy to develop new chemical entities with potentially improved therapeutic profiles, such as enhanced analgesic and anti-inflammatory activities, reduced gastrointestinal toxicity, or novel biological targets.[2][3][4] These derivatives often exhibit altered pharmacokinetic and pharmacodynamic properties, making them promising candidates for further investigation.[5]
Synthesis of Flurbiprofen Amide Derivatives
The synthesis of flurbiprofen amides is typically achieved by coupling the carboxylic acid of flurbiprofen with a primary or secondary amine. Several coupling agents can be employed for this transformation, with common methods involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt), or N,N'-dicyclohexylcarbodiimide (DCC).[3][6][7]
General Experimental Protocol using EDCI/HOBt
This protocol describes a general procedure for the synthesis of flurbiprofen amides using EDCI and HOBt as coupling agents.[6][8]
Materials:
-
Flurbiprofen
-
Substituted amine (primary or secondary)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
10% Citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round bottom flask, dissolve flurbiprofen (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add EDCI (1.1 mmol) and HOBt (1.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 10% citric acid solution (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (2 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Presentation: Flurbiprofen Amide Derivatives
The following table summarizes the synthesis of representative flurbiprofen amide derivatives.
| Compound ID | Amine Reactant | Coupling Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Flu-AM3 | 2-amino-3-(trifluoromethyl)pyridine | EDCI/HOBt | MeCN | - | - | [8] |
| Flu-AM4 | 2-amino-3-bromopyridine | EDCI/HOBt | MeCN | - | - | [6][8] |
| Flu-AM6 | 2-amino-3-chloropyridine | EDCI/HOBt | MeCN | 60 | 61-63 | [8] |
| Amide 4a | 2-phenethylamine | DCC | CH₂Cl₂ | - | - | [7] |
| Amide 4b | 4-methoxy-2-phenethylamine | DCC | CH₂Cl₂ | - | - | [7] |
| Amide 4c | 3,4-dimethoxy-2-phenethylamine | DCC | CH₂Cl₂ | - | - | [7] |
Note: '-' indicates data not specified in the cited sources.
Synthesis of Flurbiprofen Ester Derivatives
Flurbiprofen esters can be synthesized through direct esterification in the presence of an acid catalyst or by using a coupling agent like DCC.[3][4] The choice of method often depends on the nature of the alcohol used.
General Experimental Protocol
Method A: Direct Esterification [3][4]
This method is suitable for simple, unhindered alcohols like methanol, ethanol, and n-propanol.
Materials:
-
Flurbiprofen
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round bottom flask with condenser
-
Heating mantle
Procedure:
-
In a dry round bottom flask, add flurbiprofen (0.004 mol) and the respective alcohol (0.25 mol).
-
Carefully add 1 mL of concentrated H₂SO₄ to the mixture.
-
Reflux the reaction mixture for an appropriate time (monitor by TLC).
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
The residue can be purified by column chromatography.
Method B: Coupling via Carbodiimide (DCC) [3]
This method is preferred for more complex or sterically hindered alcohols.
Materials:
-
Flurbiprofen
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round bottom flask, dissolve flurbiprofen (6.7 mmol), the respective alcohol (7.4 mmol), and DMAP (0.7 µmol) in dichloromethane (30 mL).
-
Add DCC (7.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Data Presentation: Flurbiprofen Ester Derivatives
The following table summarizes the synthesis of various flurbiprofen ester derivatives.
| Ester Derivative | Alcohol Reactant | Synthetic Method | Yield (%) | Reference |
| Methyl ester | Methanol | Direct Esterification | - | [3][4] |
| Ethyl ester | Ethanol | Direct Esterification | - | [3][4] |
| n-Propyl ester | n-Propanol | Direct Esterification | - | [3][4] |
| iso-Propyl ester | iso-Propanol | DCC Coupling | - | [3] |
| iso-Butyl ester | iso-Butanol | DCC Coupling | - | [3] |
| tert-Butyl ester | tert-Butanol | DCC Coupling | - | [3] |
| Benzyl ester | Benzyl alcohol | DCC Coupling | - | [3] |
| Cyclopentyl ester | Cyclopentanol | DCC Coupling | - | [3] |
| Cyclohexyl ester | Cyclohexanol | DCC Coupling | - | [3] |
Note: '-' indicates data not specified in the cited sources.
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for preparing flurbiprofen amide and ester derivatives.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation Reactions Involving 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2][3] A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone.[3][4][5] This methodology is widely employed for the synthesis of chalcones, a class of compounds characterized by an open-chain three-carbon unit linking two aromatic rings.[6][7][8]
Chalcones and their derivatives are of significant interest to the drug development community due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[7][9][10][11] The incorporation of fluorine atoms into the chalcone scaffold can enhance these pharmacological profiles by improving factors such as metabolic stability and binding affinity to biological targets.[8]
This document provides detailed protocols and application notes for the Aldol condensation reaction of 2'-Fluorobiphenyl-4-carbaldehyde with various ketones to synthesize novel fluorinated chalcone derivatives. This compound is a valuable starting material for creating compounds with potential therapeutic applications.[12]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of chalcones via Claisen-Schmidt condensation of this compound with various acetophenone derivatives. The data presented here is a composite of typical results obtained for similar reactions and should be considered as a general guide. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents on the acetophenone.
| Entry | Acetophenone Derivative | Catalyst (Base) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 4 | 85 |
| 2 | 4'-Methoxyacetophenone | KOH | Methanol | 6 | 92 |
| 3 | 4'-Chloroacetophenone | NaOH | Ethanol | 5 | 88 |
| 4 | 4'-Nitroacetophenone | KOH | Methanol | 8 | 75 |
| 5 | 3'-Aminoacetophenone | NaOH | Ethanol | 6 | 80 |
Experimental Protocols
Protocol 1: General Base-Catalyzed Aldol Condensation in Ethanol
This protocol describes a standard Claisen-Schmidt condensation between this compound and a substituted acetophenone in an alcoholic solvent.[4][13]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in a minimal amount of ethanol.[4][13]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[4][14] Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[4]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[4][13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the base-catalyzed Aldol condensation.
Caption: Synthesis to potential therapeutic application pathway.
Applications in Drug Development
Chalcones derived from fluorinated precursors are of considerable interest in medicinal chemistry. The presence of the biphenyl moiety in this compound can contribute to increased lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The fluorine substituent can further modulate the electronic properties and metabolic stability of the final chalcone product.[8]
Numerous studies have highlighted the diverse biological activities of fluorinated chalcones, including:
-
Anticancer Activity: Some fluorinated chalcones have demonstrated potent cytotoxic effects against various human cancer cell lines.[9]
-
Anti-inflammatory Activity: These compounds can act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[9][11]
-
Antioxidant Properties: The chalcone scaffold can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases.[11]
-
Antimicrobial Activity: Fluorinated chalcones have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]
The synthesis of a library of novel chalcones using this compound as a starting material provides a valuable platform for the discovery of new therapeutic agents. The detailed protocols and understanding of their structure-activity relationships will aid researchers in the rational design of more potent and selective drug candidates.
References
- 1. magritek.com [magritek.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijset.in [ijset.in]
- 9. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. benchchem.com [benchchem.com]
- 14. csub.edu [csub.edu]
Protocol for the Preparation of Schiff Bases from 2'-Fluorobiphenyl-4-carbaldehyde
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 2'-Fluorobiphenyl-4-carbaldehyde. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The presence of the 2'-fluorobiphenyl moiety is of particular interest as the fluorine atom can modulate the electronic properties and biological activity of the resulting Schiff base. This protocol outlines a general and reproducible method for the condensation reaction between this compound and various primary amines.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are typically formed through the condensation of a primary amine with a carbonyl compound.[1] This reaction is often reversible and can be catalyzed by acids or bases. Aromatic aldehydes are common precursors for Schiff base synthesis, and the resulting N-aryl or N-alkyl imines are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold is a valuable building block in medicinal chemistry, and its incorporation into Schiff bases is a promising strategy for the development of novel therapeutic agents.
General Reaction Scheme
The synthesis of a Schiff base from this compound proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.
General reaction for the synthesis of a Schiff base from this compound.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., 4-bromoaniline).
Materials:
-
This compound
-
Primary amine (e.g., 4-bromoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 200.2 mg) in 15 mL of absolute ethanol.
-
Amine Addition: To the stirred solution of the aldehyde, add an equimolar amount of the primary amine (1.0 mmol). For example, use 4-bromoaniline (1.0 mmol, 172.0 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Record the yield and characterize the compound using appropriate analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Representative Schiff Bases
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 4-Bromoaniline | Ethanol | Glacial Acetic Acid | 4-6 | Reflux | >85 |
| This compound | Aniline | Ethanol | Glacial Acetic Acid | 4-6 | Reflux | >90 |
| This compound | 4-Methoxyaniline | Ethanol | Glacial Acetic Acid | 4-6 | Reflux | >90 |
| This compound | 2,4-Dichloroaniline | Ethanol | Glacial Acetic Acid | 5-7 | Reflux | >80 |
Characterization Data of a Representative Schiff Base
For the Schiff base derived from this compound and 4-bromoaniline:
-
Appearance: Pale yellow solid.
-
FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1615-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[3] The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the product formation.
-
¹H NMR (400 MHz, CDCl₃, δ ppm): The ¹H NMR spectrum is expected to show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.2 and 8.9 ppm.[1] The aromatic protons of the biphenyl and aniline rings will appear as a complex multiplet in the range of 7.0-8.2 ppm.
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): The formation of the imine bond is confirmed by the presence of a signal for the azomethine carbon (-CH=N-) in the range of 158-162 ppm.[1]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of Schiff bases.
Logical Relationship of Synthesis Steps
Caption: Key components and stages of the synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Fluorobiphenyl-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Fluorobiphenyl-4-carbaldehyde as a key intermediate in the synthesis of agrochemicals, particularly focusing on the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Detailed experimental protocols and representative data are provided to guide researchers in their synthetic endeavors.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its biphenyl scaffold is a common structural motif in a variety of biologically active compounds, including fungicides.[2][3] The presence of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final product, a desirable trait in the development of modern agrochemicals.[4][5] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
This document focuses on the application of this compound in the synthesis of precursors for SDHI fungicides. SDHIs are a crucial class of fungicides that act by inhibiting the mitochondrial respiration of pathogenic fungi.[6][7][8][9] The biphenyl moiety often plays a critical role in the binding of these inhibitors to the succinate dehydrogenase enzyme complex.
Synthetic Applications
The primary application of this compound in agrochemical synthesis involves its use as a building block to construct the core structure of the target fungicide. The aldehyde group can be transformed through various reactions to introduce the necessary side chains and functional groups required for potent fungicidal activity. Key transformations include:
-
Wittig Reaction: To introduce carbon-carbon double bonds, which can then be further functionalized.
-
Reductive Amination: To form amines, which are common components of many agrochemicals.
-
Oxidation: To form the corresponding carboxylic acid, which can be used in amide coupling reactions.
-
Grignard and Organolithium Reactions: To add alkyl or aryl groups.
The following sections provide a detailed protocol for a representative synthetic pathway starting from this compound to a key precursor for an SDHI fungicide, employing a Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of a Stilbene Precursor via Wittig Reaction
This protocol describes the synthesis of a stilbene derivative, a common precursor for various agrochemicals, from this compound using a Wittig reaction.
Reaction Scheme:
Caption: General scheme of the Wittig reaction for the synthesis of a stilbene precursor.
Materials:
-
This compound (1.0 eq)
-
(4-Chlorobenzyl)triphenylphosphonium chloride (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (4-chlorobenzyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The color of the reaction mixture will typically change to deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the stilbene precursor.
| Parameter | Value |
| Reactant | This compound |
| Molecular Weight | 200.21 g/mol |
| Reactant Amount | 1.0 g (5.0 mmol) |
| Product | (E/Z)-1-(4-chlorophenyl)-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethene |
| Molecular Weight | 310.77 g/mol |
| Theoretical Yield | 1.55 g |
| Actual Yield | 1.24 g |
| Percentage Yield | 80% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.20 (m, 12H, Ar-H), 7.10 (d, J=16.0 Hz, 1H, =CH), 6.95 (d, J=16.0 Hz, 1H, =CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (d, J=248 Hz), 140.2, 136.5, 135.8, 133.2, 130.8, 129.5, 129.0, 128.8, 128.5, 127.3, 124.5 (d, J=3.5 Hz), 115.8 (d, J=21.5 Hz) |
| Mass Spec (ESI-MS) | m/z 311.1 [M+H]⁺ |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the stilbene precursor.
Caption: Experimental workflow for the synthesis of a stilbene precursor.
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Logical flow of the Wittig reaction synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The provided protocol for the Wittig reaction demonstrates a practical approach to elaborate its structure into more complex molecules with potential fungicidal activity. The aldehyde functionality allows for a wide range of chemical transformations, making it a key building block for the discovery and development of new crop protection agents. Researchers can adapt and modify the presented methodologies to synthesize a diverse library of biphenyl-containing compounds for biological screening.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthetic Pathways to Novel Heterocycles from 2'-Fluorobiphenyl-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of novel phenanthridine, carbazole, and dibenzofuran derivatives, starting from the readily available building block, 2'-Fluorobiphenyl-4-carbaldehyde. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The following protocols are designed to be a practical guide for researchers in the field of organic synthesis and drug discovery.
Synthesis of a Novel Fluorinated Phenanthridine
The synthesis of a fluorinated phenanthridine derivative from this compound is proposed via a two-step sequence involving the formation of an oxime followed by a photochemical cyclization. The key transformation is an intramolecular radical cyclization of the corresponding O-acetyl oxime.
Synthetic Scheme
Caption: Synthetic route to a fluorinated phenanthridine.
Experimental Protocols
Step 1: Synthesis of this compound Oxime
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.
-
Procedure: To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). The reaction mixture is heated to reflux and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude oxime, which can be purified by recrystallization or column chromatography.
Step 2: Photochemical Cyclization to the Fluorinated Phenanthridine
-
Materials: this compound Oxime, Acetic anhydride, Pyridine, Acetonitrile.
-
Procedure: The this compound oxime (1.0 eq) is dissolved in a minimal amount of pyridine and acetic anhydride (2.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed in vacuo to yield the crude O-acetyl oxime. This crude product is then dissolved in acetonitrile (0.01 M) in a quartz reaction vessel. The solution is purged with nitrogen for 15 minutes and then irradiated with a 254 nm UV lamp at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired fluorinated phenanthridine.[1][2]
Quantitative Data
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | This compound Oxime | >90 | - | ¹H NMR, ¹³C NMR, MS data to be acquired. |
| 2 | Fluorinated Phenanthridine | 40-60 | - | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS data to be acquired. |
Synthesis of a Novel Fluorinated Carbazole
A plausible route to a fluorinated carbazole involves the conversion of the aldehyde functionality to an amine, followed by an intramolecular C-H amination. The Curtius rearrangement of an acyl azide derived from the corresponding carboxylic acid provides a reliable method for accessing the key amine intermediate.
Synthetic Scheme
Caption: Synthetic route to a fluorinated carbazole.
Experimental Protocols
Step 1: Oxidation to 2'-Fluorobiphenyl-4-carboxylic acid
-
Materials: this compound, Potassium permanganate, Acetone, Water.
-
Procedure: Dissolve this compound (1.0 eq) in a mixture of acetone and water. Cool the solution in an ice bath and add potassium permanganate (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature overnight. The reaction is quenched by the addition of sodium bisulfite solution until the purple color disappears. The mixture is filtered, and the filtrate is acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the carboxylic acid.
Step 2: Curtius Rearrangement to 4-Amino-2'-fluorobiphenyl
-
Materials: 2'-Fluorobiphenyl-4-carboxylic acid, Oxalyl chloride, DMF (catalytic), Dichloromethane (DCM), Sodium azide, Acetone, Toluene.
-
Procedure: To a solution of the carboxylic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to give the crude acyl chloride. The acyl chloride is dissolved in acetone and added dropwise to a cooled (0 °C) solution of sodium azide (1.5 eq) in water. The mixture is stirred for 1 hour. The resulting acyl azide is extracted with toluene. The toluene extract is washed with water, dried over anhydrous sodium sulfate, and then heated to reflux until the evolution of nitrogen ceases. After cooling, water is added to the reaction mixture to hydrolyze the intermediate isocyanate. The organic layer is separated, dried, and concentrated. The crude amine can be purified by column chromatography.[3][4][5][6][7]
Step 3: Palladium-Catalyzed Intramolecular C-H Amination
-
Materials: 4-Amino-2'-fluorobiphenyl, Palladium(II) acetate, Tri(o-tolyl)phosphine, Cesium carbonate, Toluene.
-
Procedure: To a flame-dried Schlenk tube, add 4-Amino-2'-fluorobiphenyl (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and cesium carbonate (2.0 eq). The tube is evacuated and backfilled with argon. Dry toluene is added, and the reaction mixture is heated to reflux for 12-24 hours. After cooling, the mixture is filtered through a pad of Celite, and the solvent is evaporated. The residue is purified by column chromatography to yield the fluorinated carbazole.
Quantitative Data
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | 2'-Fluorobiphenyl-4-carboxylic acid | >90 | - | ¹H NMR, ¹³C NMR, MS data to be acquired. |
| 2 | 4-Amino-2'-fluorobiphenyl | 70-85 | - | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS data to be acquired. |
| 3 | Fluorinated Carbazole | 60-80 | - | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS data to be acquired. |
Synthesis of a Novel Fluorinated Dibenzofuran
The synthesis of a fluorinated dibenzofuran can be achieved by converting the aldehyde to a phenol, followed by an intramolecular palladium-catalyzed C-O bond formation. The Baeyer-Villiger oxidation offers a mild and efficient method for the initial transformation.
Synthetic Scheme
Caption: Synthetic route to a fluorinated dibenzofuran.
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation to 2'-Fluoro-4-formyloxybiphenyl
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of this compound (1.0 eq) in DCM at 0 °C, add m-CPBA (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the formate ester, which can be used in the next step without further purification.[8][9][10][11]
Step 2: Hydrolysis to 4-Hydroxy-2'-fluorobiphenyl
-
Materials: 2'-Fluoro-4-formyloxybiphenyl, Sodium hydroxide, Methanol, Water.
-
Procedure: The crude formate ester is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The methanol is removed under reduced pressure, and the aqueous layer is acidified with HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to yield the phenol.
Step 3: Palladium-Catalyzed Intramolecular C-O Cyclization
-
Materials: 4-Hydroxy-2'-fluorobiphenyl, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, N,N-Dimethylacetamide (DMA).
-
Procedure: In a sealed tube, a mixture of 4-Hydroxy-2'-fluorobiphenyl (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq) in DMA is heated to 120 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the fluorinated dibenzofuran.[12][13]
Quantitative Data
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | 2'-Fluoro-4-formyloxybiphenyl | >90 | - | ¹H NMR, ¹³C NMR, MS data to be acquired. |
| 2 | 4-Hydroxy-2'-fluorobiphenyl | >95 | - | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS data to be acquired. |
| 3 | Fluorinated Dibenzofuran | 70-90 | - | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS data to be acquired. |
Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. prepchem.com [prepchem.com]
- 2. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Fluorine in Enhancing the Efficacy of 2'-Fluorobiphenyl-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic incorporation of fluorine into 2'-biphenyl-4-carbaldehyde derivatives to enhance their therapeutic efficacy. This document outlines the rationale behind fluorination, presents illustrative quantitative data, details experimental protocols for synthesis and bioactivity assessment, and visualizes a key signaling pathway potentially modulated by these compounds.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] In the context of 2'-biphenyl-4-carbaldehyde derivatives, the strategic placement of a fluorine atom is hypothesized to enhance their therapeutic potential, particularly as inhibitors of key signaling pathways implicated in various diseases.
Rationale for Fluorination of 2'-Biphenyl-4-carbaldehyde
The biphenyl-4-carbaldehyde scaffold serves as a versatile starting point for the synthesis of various biologically active molecules. The introduction of a fluorine atom at the 2'-position of the biphenyl ring can confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1][3] This can block metabolically labile sites, prolonging the drug's half-life and therapeutic effect.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[3][5]
-
Increased Lipophilicity and Membrane Permeation: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its intracellular target.[1][5]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the biphenyl rings, potentially locking the molecule into a bioactive conformation for optimal target engagement.
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data to demonstrate the potential enhancements in efficacy and metabolic stability conferred by the 2'-fluoro substitution. This data is representative and intended to highlight the expected outcomes of fluorination.
Table 1: Comparative In Vitro Efficacy of Fluorinated vs. Non-Fluorinated Derivatives in a Hedgehog Signaling Pathway Assay
| Compound | Structure | Target | IC50 (nM) |
| Biphenyl-4-carbaldehyde | (Non-fluorinated parent) | Smoothened (SMO) | 150 |
| 2'-Fluorobiphenyl-4-carbaldehyde | (Fluorinated derivative) | Smoothened (SMO) | 25 |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) |
| Biphenyl-4-carbaldehyde | (Non-fluorinated parent) | 15 |
| This compound | (Fluorinated derivative) | 75 |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Formylphenylboronic acid
-
1-Bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq), 1-bromo-2-fluorobenzene (1.0 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
In Vitro Hedgehog Signaling Pathway Inhibition Assay (GLI-Luciferase Reporter Assay)
This protocol describes a cell-based assay to quantify the inhibitory activity of test compounds on the Hedgehog signaling pathway.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Test compounds (this compound derivatives)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NIH-3T3 Gli-luciferase reporter cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., 0.5% FBS in DMEM) and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Vismodegib).
-
Pathway Activation: Add Shh conditioned medium or SAG to all wells (except for the unstimulated control) to activate the Hedgehog pathway.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)
This protocol describes an in vivo model to assess the anti-inflammatory effects of the test compounds.[6][7][8][9]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (different doses).
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Paw Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).[7]
-
Data Analysis: Calculate the paw edema as the difference between Vt and V₀. Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Visualizations
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway and a common drug target. Biphenyl derivatives have been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of Smoothened.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 6. ijpras.com [ijpras.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 11. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Fluorobiphenyl-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in various fields of chemical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki-Miyaura coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid Instability: 2-Fluorophenylboronic acid, like many boronic acids, can be susceptible to degradation, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom. Ensure you are using a fresh, high-purity batch. Consider using more stable derivatives like pinacol esters or MIDA boronates if instability is suspected.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl. While 4-bromobenzaldehyde is commonly used, ensure its purity. If using 4-chlorobenzaldehyde, a more active catalyst system will be necessary.
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, especially when not stored under an inert atmosphere, can be oxidized and lose activity. Phosphine ligands are also prone to oxidation. Use fresh catalysts and ligands from a reliable source.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents. The choice and purity of the base are also critical, as it plays a key role in the transmetalation step.
-
Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A2: The most common byproducts in this synthesis are typically from homocoupling and dehalogenation reactions.
-
Homocoupling: The formation of biphenyl from the coupling of two boronic acid molecules (e.g., 2,2'-difluorobiphenyl) or two aryl halide molecules (e.g., 4,4'-biphenyldicarboxaldehyde) can be a significant issue. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for efficient in situ reduction can also help.
-
-
Dehalogenation/Protodeboronation: You may observe the formation of benzaldehyde (from the dehalogenation of 4-bromobenzaldehyde) or fluorobenzene (from the protodeboronation of 2-fluorophenylboronic acid).
-
Solution: For protodeboronation, consider using milder bases like K₃PO₄ or Cs₂CO₃, and ensure anhydrous conditions where possible, as water can be a proton source.[1] For dehalogenation, ensure the reaction is not running for an excessively long time at high temperatures.
-
Q3: The aldehyde group in my starting material (4-bromobenzaldehyde) seems to be causing issues. Can it interfere with the reaction?
A3: Yes, the aldehyde functional group can potentially influence the reaction. While Suzuki-Miyaura couplings are known for their broad functional group tolerance, aldehydes can sometimes coordinate to the metal center, which may either inhibit or, in some cases, alter the reactivity of the catalyst. In nickel-catalyzed systems, for instance, aldehydes on the aryl halide have been shown to accelerate oxidative addition.[2] For palladium-catalyzed reactions, while generally robust, ensuring that the reaction conditions are not overly harsh (e.g., very high temperatures or strongly basic conditions for extended periods) can help prevent side reactions involving the aldehyde, such as Cannizzaro-type reactions, though this is less common under typical Suzuki conditions.
Q4: How do I choose the optimal catalyst, ligand, and base for this specific transformation?
A4: The optimal combination is highly substrate-dependent, but here are some general guidelines for the coupling of 4-bromobenzaldehyde and 2-fluorophenylboronic acid:
-
Catalyst: A standard and often effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, generating the active Pd(0) species in situ from a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is very common.
-
Ligand: For this type of coupling, triphenylphosphine (PPh₃) is a standard choice. However, if you are experiencing low yields, more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve the reaction by promoting both oxidative addition and reductive elimination steps and preventing catalyst deactivation.
-
Base: The base is critical for activating the boronic acid. Inorganic bases are generally more effective. A 2M aqueous solution of sodium carbonate (Na₂CO₃) is a common and cost-effective choice. For more challenging couplings or to minimize protodeboronation, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can provide higher yields.[1][3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of a Suzuki-Miyaura coupling reaction. The data presented is based on studies of similar aryl halide and boronic acid couplings and serves as a guide for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield [1][3]
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates. |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used and effective carbonate base. |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners. |
| Cs₂CO₃ | Solid | 90-99% | A strong and highly effective base, particularly for difficult couplings. |
| Organic Bases (e.g., Et₃N) | Liquid | Generally Lower | Typically less effective than inorganic bases for activating the boronic acid. |
Table 2: Influence of Catalyst and Ligand Choice on Reaction Outcome [4]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | A standard, cost-effective system, but may be prone to catalyst deactivation. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| Pd(dppf)Cl₂ (1-3) | - | High to Excellent | An effective pre-catalyst that is often used for a broad range of substrates. |
| Pd(PPh₃)₄ (1-5) | - | Moderate to High | A reliable Pd(0) source, but can be sensitive to air. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling synthesis of this compound, adapted from a reliable procedure for a similar transformation.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.003 equiv)
-
Triphenylphosphine (PPh₃) (0.009 equiv)
-
2 M Sodium Carbonate (Na₂CO₃) solution (1.2 equiv)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, 2-fluorophenylboronic acid, and toluene.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve. To the resulting solution, add palladium(II) acetate, triphenylphosphine, the 2 M sodium carbonate solution, and deionized water.
-
Degassing and Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture and add deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving the yield of the synthesis.
References
Technical Support Center: Suzuki Coupling with Fluorinated Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with a fluorinated aryl halide failing or giving a low yield?
A1: The primary challenge in the Suzuki coupling of fluorinated aryl halides is the strength and low polarity of the carbon-fluorine (C-F) bond. This makes the initial oxidative addition step to the metal center (typically palladium or nickel) difficult.[1] Low yields or reaction failure can often be attributed to:
-
Inactive Catalyst System: The chosen catalyst and ligand may not be effective for C-F bond activation. Standard palladium catalysts used for aryl bromides or iodides are often ineffective for aryl fluorides.[2]
-
Sub-optimal Reaction Conditions: The base, solvent, and temperature play a crucial role and must be carefully optimized.
-
Decomposition of Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to side reactions like protodeboronation.[3][4]
-
Homocoupling: Self-coupling of the boronic acid or the aryl fluoride can occur as a side reaction.[1]
Q2: What are the recommended catalysts and ligands for the Suzuki coupling of fluorinated aryl halides?
A2: Due to the inert nature of the C-F bond, more specialized catalyst systems are generally required.
-
Nickel-Based Catalysts: Nickel catalysts are often more effective than palladium for activating C-F bonds.[5][6] Systems employing Ni(cod)₂ with phosphine or N-heterocyclic carbene (NHC) ligands have shown success. The addition of metal fluoride co-catalysts like ZrF₄ or TiF₄ can also promote the reaction.[5]
-
Palladium-Based Catalysts: While more challenging, palladium-catalyzed couplings are possible, especially for aryl fluorides activated by electron-withdrawing groups.[2][7] These reactions typically require bulky, electron-rich phosphine ligands such as SPhos or XPhos.[8]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical for a successful coupling reaction.
-
Base Selection: The base facilitates the transmetalation step. For Suzuki couplings of aryl fluorides, common choices include:
-
Fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[9] Fluoride ions can play a multiple role in promoting the reaction.[10]
-
Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used.[11]
-
Phosphate bases like potassium phosphate (K₃PO₄) can be beneficial, particularly in preventing side reactions.[10]
-
-
Solvent System: Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.[12] Common choices include:
-
Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)[12]
-
In some cases, a base-free Suzuki-Miyaura coupling can be achieved using acyl fluoride substrates with a nickel catalyst.[3]
Q4: I am observing defluorination of my starting material. How can I prevent this?
A4: Defluorination is a potential side reaction where the fluorine atom is replaced by hydrogen. To minimize this:
-
Optimize the Catalyst System: Using a catalyst that favors C-C bond formation over defluorination is key. Nickel-based systems have been specifically developed for C-F bond functionalization.
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
-
Use a Milder Base: A very strong base might promote defluorination. Screening different bases can help identify one that minimizes this side reaction.
Q5: My boronic acid seems to be decomposing. What are the alternatives?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[13] To circumvent this issue, consider using more stable boron reagents:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than their corresponding boronic acids and are less prone to decomposition.[14][15]
-
Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation and are activated under the reaction conditions.[16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids that can slowly release the active boronic acid during the reaction, minimizing its decomposition.[13]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Fluoro-3-nitrobenzonitrile with Phenylboronic Acid [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (2) | Dioxane | 100 | 18 | 86 |
| 2 | Pd₂(dba)₃ (5) | P(t-Bu)₃ (20) | K₂CO₃ (2) | Dioxane | 100 | 18 | 33 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (40) | K₂CO₃ (2) | Dioxane | 100 | 18 | 45 |
Table 2: Nickel-Catalyzed Suzuki Coupling of Various Aryl Fluorides [5]
| Aryl Fluoride | Boronic Ester | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Fluoronaphthalene | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃, ZrF₄ (co-catalyst) | CsF (3) | Toluene | 100 | 12 | 85 |
| 4-Fluoroacetophenone | 4-Tolylboronic acid pinacol ester | Ni(cod)₂ / PCy₃, ZrF₄ (co-catalyst) | CsF (3) | Toluene | 100 | 12 | 92 |
| 2-Fluoropyridine | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | K₃PO₄ (1.5) | Toluene | 120 | 12 | 78 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki Coupling of an Activated Aryl Fluoride [2]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl fluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.1 mmol, 10 mol%).
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Procedure for Nickel-Catalyzed Suzuki Coupling of an Aryl Fluoride with a Co-catalyst [5]
-
In a glovebox, add the aryl fluoride (0.25 mmol), aryl boronic ester (0.75 mmol), Ni(cod)₂ (0.05 mmol), PCy₃ (0.20 mmol), CsF (0.75 mmol), and ZrF₄ (0.10 mmol) to a screw-capped vial.
-
Add anhydrous toluene (0.75 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki couplings of aryl fluorides.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluoride.
References
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2'-Fluorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2'-Fluorobiphenyl-4-carbaldehyde.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems, their potential causes, and recommended solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. - Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. - Compound Adsorption: The aldehyde may strongly adsorb to the silica gel. | - Optimize the eluent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point is a mixture of hexane and ethyl acetate.[1] - Repack the column carefully: Ensure a uniform and compact silica bed. A slurry packing method is often preferred.[1] - Consider an alternative adsorbent: Alumina can be less acidic and may reduce strong adsorption of the aldehyde.[1] |
| Oily Product Instead of Solid After Recrystallization | - Incomplete Removal of Impurities: The presence of impurities can lower the melting point and prevent crystallization. - Inappropriate Recrystallization Solvent: The solvent may be too good a solvent, preventing the compound from precipitating upon cooling. - Cooling Too Rapidly: Rapid cooling can lead to oiling out rather than crystal formation. | - Pre-purify the crude material: Use a quick filtration through a plug of silica gel to remove baseline impurities before recrystallization. - Screen for suitable recrystallization solvents: Ideal solvents dissolve the compound when hot but not when cold.[2] Good starting points for aromatic aldehydes include ethanol/water, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and an anti-solvent (like hexanes or pentane).[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also induce crystallization. |
| Product Contaminated with Biphenyl or Homocoupling Byproducts | - Inefficient Suzuki Coupling Reaction: Side reactions during a Suzuki coupling synthesis can lead to homocoupling of the boronic acid or aryl halide starting materials.[4] | - Optimize the Suzuki coupling reaction conditions to minimize byproduct formation. - Utilize column chromatography for separation: Biphenyl is significantly less polar than the aldehyde and should elute first with a non-polar eluent like hexanes. - Consider a derivatization/extraction technique: The aldehyde can be selectively reacted with sodium bisulfite to form a water-soluble adduct, allowing for the separation from non-polar, non-aldehyde impurities.[5][6] |
| Presence of Carboxylic Acid Impurity | - Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to air oxidation, especially if left exposed for extended periods. | - Wash the crude product with a mild base: A wash with a saturated sodium bicarbonate solution will extract the acidic carboxylic acid into the aqueous layer.[4] - Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent further oxidation.[7] |
| Incomplete Reaction in Bisulfite Adduct Formation | - Steric Hindrance: While less of an issue for this compound compared to more hindered aldehydes, it can still affect the reaction rate. - Poor Quality of Sodium Bisulfite: The sodium bisulfite solution may have degraded. | - Increase the reaction time and/or temperature slightly to facilitate adduct formation. - Use a freshly prepared saturated solution of sodium bisulfite for optimal results.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. If synthesized via a Suzuki coupling reaction, common impurities include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupling byproducts (biphenyl derivatives from either starting material), and potentially dehalogenated starting materials.[4] Oxidation of the aldehyde to the corresponding carboxylic acid is also a common impurity.
Q2: Which purification technique is best for achieving high purity of this compound?
A2: A multi-step approach is often the most effective.
-
Initial Workup: Start with an aqueous workup, including a wash with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Column Chromatography: This is highly effective for separating the target aldehyde from non-polar byproducts like biphenyl and other less polar impurities.
-
Recrystallization: As a final polishing step, recrystallization can yield a highly pure, crystalline product.
For challenging separations, forming the sodium bisulfite adduct can be a very selective method for isolating the aldehyde.[5]
Q3: What is a good starting point for a recrystallization solvent system?
A3: For aromatic aldehydes, a mixed solvent system is often successful. A good starting point would be to dissolve the crude product in a minimal amount of a hot "good" solvent such as ethyl acetate or ethanol, and then slowly add a "poor" solvent like hexanes or water until the solution becomes slightly cloudy.[2][3] Then, allow the solution to cool slowly.
Q4: How can I monitor the purity of my this compound during the purification process?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to track the progress of your column chromatography and to check the purity of your fractions. A single spot in multiple eluent systems is a good indicator of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A C18 reversed-phase column with a mobile phase of methanol and water is a common starting point for analyzing substituted benzaldehydes.[8]
-
Gas Chromatography (GC): Given the volatility of the compound, GC can also be used for purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any impurities with distinct signals.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general starting point and should be optimized using TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Eluent Selection: Using TLC, determine an optimal eluent system. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The ideal system will give the product an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent as needed to elute your product.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes.[5]
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Diethyl ether or Ethyl acetate
-
5 M Sodium hydroxide solution
-
Standard laboratory glassware including a separatory funnel
Methodology:
-
Adduct Formation: Dissolve the crude product in a minimal amount of methanol or ethanol. Add the saturated sodium bisulfite solution and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form. If no precipitate forms, the adduct may be soluble, and you should proceed with a liquid-liquid extraction approach.
-
Isolation of the Adduct: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Regeneration of the Aldehyde: Suspend the filtered adduct in water and add diethyl ether or ethyl acetate. While stirring, slowly add 5 M sodium hydroxide solution until the aqueous layer is basic (pH > 10). The solid adduct will decompose, releasing the pure aldehyde into the organic layer.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 85 | 98.5 | 75 | Effective for removing non-polar impurities. Yield can be optimized with careful fraction collection. |
| Recrystallization | 95 | >99.5 | 85 | Excellent for final polishing. Requires a pre-purified sample for best results. |
| Bisulfite Adduct Formation | 85 | >99.0 | 65 | Highly selective for the aldehyde but can have lower yields due to multiple steps. |
Visualization
Caption: Decision workflow for the purification of crude this compound.
References
Common side reactions in the synthesis of 2'-Fluorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluorobiphenyl-4-carbaldehyde. The following information is designed to help identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. For this specific synthesis, the typical reactants are 1-bromo-2-fluorobenzene and 4-formylphenylboronic acid.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?
A2: The main side reactions include:
-
Homocoupling of the boronic acid: This results in the formation of 4,4'-biphenyl dicarboxaldehyde.
-
Dehalogenation of the aryl halide: The 1-bromo-2-fluorobenzene can be reduced to fluorobenzene.
-
Protodeborylation of the boronic acid: The boronic acid group on 4-formylphenylboronic acid can be replaced by a hydrogen atom, leading to the formation of benzaldehyde.
-
Reduction of the aldehyde group: The aldehyde functional group on the desired product or the starting boronic acid can be reduced to an alcohol, forming (2'-fluorobiphenyl-4-yl)methanol.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side products often involves careful optimization of reaction conditions:
-
Degassing: Thoroughly degassing the solvent and reaction mixture to remove oxygen can significantly reduce homocoupling of the boronic acid.
-
Choice of Base: The base is crucial. Using a weaker base or carefully controlling the stoichiometry can sometimes reduce side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the rates of the desired reaction versus side reactions. For instance, bulky electron-rich phosphine ligands can sometimes suppress dehalogenation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the reduction of the aldehyde group and other side reactions.
Q4: What is a general experimental protocol for the synthesis?
A4: A general protocol is provided below. Please note that optimization may be required for your specific setup and scale.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-bromo-2-fluorobenzene
-
4-formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Add 1-bromo-2-fluorobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction, significant side reactions, or poor purification. | - Increase reaction time or temperature cautiously.- Optimize the catalyst, ligand, and base.- Ensure all reagents are pure and dry.- Improve purification technique. |
| Presence of a significant amount of 4,4'-biphenyl dicarboxaldehyde | Homocoupling of 4-formylphenylboronic acid due to the presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.- Maintain a positive pressure of inert gas throughout the reaction. |
| Detection of fluorobenzene in the crude mixture | Dehalogenation of 1-bromo-2-fluorobenzene. | - Use a less reactive palladium catalyst or a different ligand.- Lower the reaction temperature.- Ensure the base is not overly strong or in large excess. |
| Formation of (2'-fluorobiphenyl-4-yl)methanol | Reduction of the aldehyde group. | - Lower the reaction temperature.- Use a milder base.- Avoid prolonged reaction times. |
| Presence of benzaldehyde | Protodeborylation of 4-formylphenylboronic acid. | - Ensure the reaction medium is not overly acidic or basic before the coupling starts.- Use fresh, high-quality boronic acid. |
Data Presentation: Common Impurities and Analytical Data
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature (¹H NMR) |
| This compound (Product) | C₁₃H₉FO | 200.21 | Aldehyde proton (CHO) around 10.0 ppm, aromatic protons in the biphenyl region. |
| 4,4'-Biphenyl dicarboxaldehyde (Homocoupling) | C₁₄H₁₀O₂ | 210.23 | Two aldehyde protons, symmetric aromatic signals. |
| Fluorobenzene (Dehalogenation) | C₆H₅F | 96.10 | Complex aromatic signals with characteristic fluorine coupling. |
| (2'-Fluorobiphenyl-4-yl)methanol (Reduction) | C₁₃H₁₁FO | 202.23 | Methylene protons (CH₂OH) around 4.7 ppm, disappearance of the aldehyde proton. |
| Benzaldehyde (Protodeborylation) | C₇H₆O | 106.12 | Aldehyde proton around 10.0 ppm, characteristic aromatic signals. |
Visualizations
Caption: Suzuki-Miyaura synthesis of this compound.
Caption: Common side reactions from starting materials.
Caption: A logical workflow for troubleshooting common side reactions.
Technical Support Center: Optimizing Catalyst Choice for Reactions with 2'-Fluorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Fluorobiphenyl-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges can arise from the reactivity of the aldehyde and the potential for catalyst inhibition.
FAQs and Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is not proceeding to completion. What are the likely causes?
A1: Incomplete conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors:
-
Catalyst Inactivation: The aldehyde functionality can sometimes interfere with the palladium catalyst. Ensure rigorous exclusion of oxygen to prevent catalyst decomposition and homocoupling of the boronic acid.
-
Insufficiently Active Catalyst: For this substrate, a highly active catalyst system is often required. Consider using a pre-formed catalyst or a combination of a palladium source with a bulky, electron-rich phosphine ligand.
-
Inappropriate Base: The choice of base is critical for the transmetalation step. The optimal base will depend on the specific boronic acid and solvent system being used.
-
Poor Reagent Quality: Ensure that the boronic acid is of high purity and has not degraded during storage.
Q2: I am observing significant formation of byproducts in my reaction. How can I minimize these?
A2: Common side reactions include the homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Protodeboronation: This can be an issue with unstable boronic acids. Use a fresh batch of the boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Q3: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?
A3: While the optimal catalyst can be substrate-dependent, systems utilizing bulky, electron-rich phosphine ligands have shown success with similar substrates. Consider screening catalysts such as those based on SPhos, XPhos, or RuPhos.
Quantitative Data: Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table provides a representative comparison of catalyst systems for the Suzuki-Miyaura coupling of aryl aldehydes with arylboronic acids. The data is illustrative and may require optimization for this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 16 | ~85 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The presence of the aldehyde group in this compound can present challenges.
FAQs and Troubleshooting
Q1: My Buchwald-Hartwig amination is giving low yields. What should I investigate?
A1: Low yields in the Buchwald-Hartwig amination of this substrate can be due to:
-
Aldehyde Reactivity: The aldehyde may undergo side reactions under the basic conditions.
-
Catalyst Inhibition: The amine or aldehyde may coordinate to the palladium center and inhibit catalysis.
-
Ligand Choice: The use of bulky, electron-rich ligands is often crucial for successful C-N bond formation with aryl halides.[1]
-
Base Sensitivity: The aldehyde may not be stable to the strong bases typically used in this reaction.
Q2: How can I prevent side reactions of the aldehyde group?
A2: To minimize side reactions, consider:
-
Protecting the Aldehyde: Temporarily protect the aldehyde as an acetal, perform the amination, and then deprotect.
-
Milder Reaction Conditions: Screen for milder bases and lower reaction temperatures.
Q3: What are the best practices for setting up a Buchwald-Hartwig amination?
A3: Key considerations include:
-
Inert Atmosphere: The catalyst is oxygen-sensitive, so maintain a strict inert atmosphere.
-
Dry Solvents: Use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
-
Ligand:Palladium Ratio: The optimal ratio is typically between 1:1 and 2:1.
Quantitative Data: Catalyst System Comparison for Buchwald-Hartwig Amination
The following table presents a representative comparison of catalyst systems for the Buchwald-Hartwig amination of aryl halides with amines. Optimization for this compound is recommended.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~92 |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | 24 | ~88 |
| [Pd(allyl)Cl]₂ / cataCXium A | Cs₂CO₃ | t-BuOH | 80 | 16 | ~85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound (Protected)
This protocol assumes the aldehyde is protected as a dimethyl acetal.
-
Acetal Protection: React this compound with trimethyl orthoformate in methanol with a catalytic amount of acid to form the dimethyl acetal. Purify the acetal before use.
-
Reaction Setup: In a glovebox, combine the protected aldehyde (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., RuPhos, 0.04 mmol) in the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the substrate mixture.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by LC-MS.
-
Work-up and Deprotection: After completion, cool the reaction, filter through a pad of celite, and concentrate. The crude product can then be deprotected using acidic conditions (e.g., aqueous HCl in THF) to regenerate the aldehyde.
-
Purification: Purify the final product by column chromatography.
Troubleshooting Logic: Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Section 3: Wittig Reaction
The Wittig reaction is a key method for converting aldehydes into alkenes. The reactivity of the ylide and the steric hindrance of the aldehyde are important factors.
FAQs and Troubleshooting
Q1: My Wittig reaction with this compound is sluggish and gives low yields. Why might this be?
A1: Sluggish Wittig reactions with this substrate can be attributed to:
-
Steric Hindrance: The biphenyl group can sterically hinder the approach of the Wittig reagent to the aldehyde.
-
Ylide Reactivity: If a stabilized ylide is used, its lower reactivity may be insufficient to react efficiently with the sterically encumbered aldehyde.[2]
-
Base Incompatibility: The base used to generate the ylide may react with the aldehyde.
Q2: How can I improve the yield of my Wittig reaction?
A2: To improve the yield, you can:
-
Use a More Reactive Ylide: Non-stabilized ylides are more reactive and may be more effective.
-
Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time.
-
Change the Order of Addition: Add the aldehyde to the pre-formed ylide to minimize side reactions.
Q3: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide:
-
Stabilized Ylides: Generally favor the formation of the (E)-alkene.
-
Non-stabilized Ylides: Typically favor the formation of the (Z)-alkene.
-
Schlosser Modification: This can be used to favor the (E)-alkene with non-stabilized ylides.[3]
Quantitative Data: Wittig Reagent Comparison
This table provides a general guide to the expected stereoselectivity of different Wittig reagents with aromatic aldehydes.
| Wittig Reagent Type | R Group on Ylide | Typical Base | Expected Major Isomer |
| Non-stabilized | Alkyl | n-BuLi, NaH | Z-alkene |
| Semi-stabilized | Aryl | NaH, KOtBu | Mixture of E/Z |
| Stabilized | Ester, Ketone | K₂CO₃, Et₃N | E-alkene |
Experimental Protocol: Wittig Reaction of this compound
This protocol describes a general procedure using a non-stabilized ylide.
-
Ylide Formation: To a suspension of the phosphonium salt (1.1 mmol) in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise. Stir the resulting ylide solution for 1 hour at 0 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 mmol) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Reaction Pathway: Wittig Reaction
Caption: The reaction pathway of the Wittig reaction, proceeding through an oxaphosphetane intermediate.
Section 4: Reductive Amination
Reductive amination is a highly effective method for synthesizing amines from aldehydes. The choice of reducing agent is key to a successful transformation.
FAQs and Troubleshooting
Q1: My reductive amination is not going to completion. What could be the issue?
A1: Incomplete reductive amination can be due to:
-
Inefficient Imine Formation: The equilibrium between the aldehyde, amine, and imine may not favor the imine.
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to reduce the imine.
-
Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde before imine formation.
Q2: How can I drive the reaction towards the desired amine product?
A2: To improve the efficiency of the reductive amination:
-
Use a Dehydrating Agent: The addition of a dehydrating agent like molecular sieves can help to drive the equilibrium towards imine formation.
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations.
-
pH Control: The reaction is often pH-sensitive. The addition of a small amount of acetic acid can catalyze imine formation.
Q3: Can I perform a one-pot reductive amination?
A3: Yes, one-pot procedures are common. The aldehyde, amine, and a selective reducing agent like STAB can be mixed together in a suitable solvent.
Quantitative Data: Reducing Agent Comparison for Reductive Amination
The following table compares common reducing agents for the reductive amination of aromatic aldehydes.
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Mild, selective for imines, often high yielding. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, but toxic cyanide byproduct. |
| H₂ / Pd/C | Methanol, Ethanol | "Green" conditions, but may also reduce other functional groups. |
Experimental Protocol: One-Pot Reductive Amination of this compound
This protocol uses sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in dichloromethane (10 mL), add acetic acid (0.1 mmol).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine by column chromatography.
Logical Relationship: Reductive Amination
Caption: The logical progression of a one-pot reductive amination reaction.
References
Stability and proper storage conditions for 2'-Fluorobiphenyl-4-carbaldehyde
Technical Support Center: 2'-Fluorobiphenyl-4-carbaldehyde
This guide provides essential information on the stability and proper storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[1][2] The container must be tightly sealed to prevent exposure to moisture and air.[3][4][5]
Q2: Is this compound stable at room temperature?
A2: this compound is chemically stable under standard ambient conditions (room temperature) for short periods.[3][6] However, for long-term storage and to prevent potential degradation, refrigerated conditions (2-8°C) are strongly recommended to ensure product integrity.[1][2]
Q3: What are the potential signs of degradation?
A3: Degradation of an aldehyde like this one can be indicated by a change in its physical appearance (e.g., discoloration from off-white to yellow or brown), or a change in its melting point. The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid). This impurity can be detected by analytical methods such as HPLC, GC, or NMR spectroscopy.
Q4: Is this compound sensitive to air, light, or moisture?
A4: Yes. As an aldehyde, this compound is susceptible to oxidation when exposed to air. Aromatic aldehydes can also be sensitive to light. Moisture can also affect its stability. Therefore, it is crucial to store it in a tightly closed container[3][4][5], preferably under an inert atmosphere[1], and in a dry environment away from direct light.
Q5: What substances are incompatible with this compound?
A5: You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as they can react with the aldehyde functional group.[5]
Troubleshooting Guide
Q: My experimental results using this aldehyde are inconsistent. Could the starting material be the problem?
A: Yes, inconsistent results can be a sign of starting material degradation.
-
Verify Storage: First, confirm that the compound has been stored according to the recommended conditions (2-8°C, under inert gas, tightly sealed).
-
Visual Inspection: Check for any changes in the compound's color or texture.
-
Purity Analysis: If you suspect degradation, it is advisable to re-analyze the compound's purity. See the "Experimental Protocol for Purity Assessment" section below for a general HPLC method. The primary impurity to look for would be the corresponding carboxylic acid.
Q: The appearance of the powder has changed from off-white to a yellowish color. What should I do?
A: A color change is a strong indicator of potential chemical degradation. You should not use the material for sensitive experiments where high purity is required. To confirm, perform a purity analysis (e.g., HPLC, NMR). If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your research.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound based on supplier data.
| Parameter | Recommended Condition | Justification |
| Temperature | 2°C to 8°C[1][2] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1] | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Container | Tightly Closed/Sealed[3][4][5] | Protects from atmospheric moisture and oxygen. |
| Environment | Dry, Well-ventilated Area[3][4] | Prevents moisture uptake and ensures safety. |
| Incompatibles | Away from strong oxidizing agents, acids, and bases[5] | Avoids chemical reactions that would consume the material. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products like the corresponding carboxylic acid. Note: This is a general guideline; optimization may be required.
1. Objective: To determine the purity of a this compound sample and identify the presence of the corresponding carboxylic acid impurity.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh ~5 mg of a trusted, high-purity standard of this compound.
-
Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested using the same procedure and at the same concentration as the standard.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Ramp from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Ramp from 95% to 50% B
-
19-25 min: Hold at 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of a significant peak at an earlier retention time may indicate the more polar carboxylic acid impurity. Purity can be calculated based on the area percentage of the main peak.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Step-by-step protocol for the proper storage of the compound.
References
- 1. This compound | 57592-42-4 [chemicalbook.com]
- 2. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
Preventing byproduct formation in 2'-Fluorobiphenyl-4-carbaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with 2'-Fluorobiphenyl-4-carbaldehyde, focusing on the prevention of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
-
Wittig Reaction: To form alkenes by reacting the aldehyde with a phosphorus ylide.
-
Suzuki-Miyaura Coupling: While the biphenyl structure is already present, this reaction may be used to further functionalize the molecule, though it's more common in the synthesis of the starting material itself.
-
Reduction: To form (2'-Fluorobiphenyl-4-yl)methanol.
-
Oxidation: To form 2'-Fluorobiphenyl-4-carboxylic acid.
-
Cannizzaro Reaction: A potential side reaction under basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.
Q2: I am observing significant homocoupling in my Suzuki-Miyaura reaction to synthesize a derivative of this compound. What is the primary cause?
A2: Homocoupling, the formation of symmetrical biaryls from the coupling of two identical molecules (either the boronic acid or the aryl halide), is a common side reaction in Suzuki-Miyaura couplings. The primary causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][2][3][4]
Q3: During the workup of my Wittig reaction, I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the best practices for its removal?
A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction due to its polarity and solubility profile.[5][6][7][8] Effective removal strategies include:
-
Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes or pentane, and also in water. It is, however, soluble in more polar organic solvents like ethanol and ethyl acetate.[6] Suspending the crude reaction mixture in a mixture of a nonpolar solvent and ether followed by filtration can remove a significant portion of the TPPO.[5][7]
-
Complexation and Precipitation: Addition of zinc chloride to an ethanolic solution of the crude product can precipitate the TPPO as a complex, which can then be filtered off.[7][9]
-
Chromatography: If other methods fail, column chromatography on silica gel is an effective way to separate TPPO from less polar products.[6]
Q4: My reaction is turning a dark color, and I am getting a mixture of an alcohol and a carboxylic acid instead of my desired product. What is happening?
A4: This is likely due to the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[10][11][12][13][14][15][16] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, ((2'-Fluorobiphenyl-4-yl)methanol), while another is oxidized to the carboxylic acid (2'-Fluorobiphenyl-4-carboxylic acid).[10][13]
Troubleshooting Guides
Issue 1: Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling
Symptoms:
-
Presence of symmetrical biaryls (e.g., biphenyl from phenylboronic acid, or 4,4'-dimethylbiphenyl from 4-bromotoluene) in the crude reaction mixture, confirmed by GC-MS or NMR.
-
Reduced yield of the desired cross-coupled product.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Use the freeze-pump-thaw method (at least 3 cycles) for solvents. Alternatively, sparge solvents with an inert gas (e.g., argon or nitrogen) for 30-60 minutes. Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| Inefficient Reduction of Pd(II) Precatalyst | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). If using a Pd(II) source, ensure efficient in-situ reduction by using appropriate ligands and additives. |
| High Instantaneous Concentration of Boronic Acid | Add the boronic acid solution dropwise over an extended period (30-60 minutes) using a syringe pump. This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Suboptimal Ligand Choice | Use bulky, electron-rich phosphine ligands. These can accelerate the reductive elimination step of the desired cross-coupling cycle, outcompeting the homocoupling pathway. |
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Degas the chosen solvent (e.g., 1,4-dioxane/water mixture) by sparging with argon for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, and proceed with a standard aqueous workup and extraction.
Caption: A logical workflow for troubleshooting low yields due to homocoupling.
Issue 2: Cannizzaro Reaction Byproducts Under Basic Conditions
Symptoms:
-
Formation of both (2'-Fluorobiphenyl-4-yl)methanol and 2'-Fluorobiphenyl-4-carboxylic acid in the product mixture.
-
Reaction performed in the presence of a strong base.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Presence of a Strong Base | Avoid using strong bases (e.g., NaOH, KOH) if the desired reaction does not strictly require them. If a base is necessary, consider using a weaker, non-hydroxide base. |
| High Reaction Temperature | Run the reaction at a lower temperature to disfavor the Cannizzaro reaction. |
| Crossed Cannizzaro Reaction | If a hydride source is needed for a different transformation, consider using a sacrificial aldehyde like formaldehyde in a "crossed" Cannizzaro reaction. This will preferentially oxidize the formaldehyde, leading to the reduction of this compound to the alcohol.[11][13] |
Experimental Protocol: Suppression of the Cannizzaro Reaction
-
pH Control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH.
-
Alternative Reagents: For reactions requiring basic conditions, explore alternative bases that are less prone to inducing the Cannizzaro reaction, such as organic amines or carbonate bases.
-
Temperature Management: Maintain the reaction at the lowest effective temperature.
-
Protecting Groups: If the aldehyde functionality is not involved in the desired transformation but is sensitive to the reaction conditions, consider protecting it as an acetal.
Caption: Byproduct formation via the Cannizzaro reaction.
Issue 3: Formation of Oxidation and Reduction Byproducts
Symptoms:
-
Presence of 2'-Fluorobiphenyl-4-carboxylic acid (oxidation) or (2'-Fluorobiphenyl-4-yl)methanol (reduction) in the product mixture.
Root Causes & Solutions:
| Byproduct | Root Cause | Recommended Action |
| Carboxylic Acid | Air Oxidation: Aldehydes can be sensitive to air, especially under basic conditions or at elevated temperatures. | Maintain an inert atmosphere (argon or nitrogen) over the reaction. Use freshly distilled or high-purity solvents. |
| Harsh Oxidizing Agents: If other functional groups are being oxidized, the aldehyde may also react. | Choose a more selective oxidizing agent that does not react with aldehydes. Protect the aldehyde group as an acetal before performing the oxidation. | |
| Alcohol | Unwanted Reduction: Use of a non-selective reducing agent intended for another functional group. | Select a reducing agent that is specific for the target functional group and does not reduce aldehydes. Protect the aldehyde group before the reduction step. |
Experimental Protocol: Preventing Oxidation/Reduction
-
Inert Atmosphere: For all reactions involving this compound, especially those at elevated temperatures or under basic conditions, use Schlenk techniques or a glovebox to maintain an inert atmosphere.
-
Solvent Purity: Use freshly distilled or anhydrous solvents to minimize the presence of oxygen and other impurities.
-
Selective Reagents: Carefully select reagents that are known to be selective for the desired transformation and have low reactivity towards the aldehyde group.
-
Protection-Deprotection: If the aldehyde is not involved in the desired reaction and the conditions are harsh, protect it as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). The acetal is stable to many oxidizing and reducing agents and can be deprotected back to the aldehyde after the reaction.
Caption: A general workflow including protection/deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. shenvilab.org [shenvilab.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Welcome to Chem Zipper.com......: CANNIZZARO REACTION: DISPROPORTIONATION: [chemzipper.com]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Technical Support Center: Scale-Up Production of 2'-Fluorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2'-Fluorobiphenyl-4-carbaldehyde.
Troubleshooting Guide
Challenges in the large-scale synthesis of this compound, typically via Suzuki-Miyaura coupling, can often be traced back to issues with reagents, reaction conditions, or catalyst activity. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Low or No Product Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The active catalytic species for Suzuki coupling is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), in-situ reduction may be inefficient.[1] Test catalyst activity on a known, reliable reaction. Consider using modern precatalysts like Buchwald G3 or G4 palladacycles for more consistent Pd(0) generation.[1] |
| Poor Reagent Quality | Boronic acids can degrade via protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] Verify the purity of the boronic acid and aryl halide via NMR or other analytical methods. Using more stable boronic esters (e.g., pinacol esters) can improve consistency.[1] |
| Inadequate Degassing | Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, which can also promote side reactions like homocoupling.[1][2] Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[1] |
| Suboptimal Base or Solvent | The choice of base is critical for the transmetalation step and its effectiveness is often solvent-dependent.[3][4] Screen different base and solvent combinations. Common systems include K₂CO₃ in DMF/water or K₃PO₄ in toluene or dioxane.[5][6] |
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low product conversion.
Issue 2: Significant Byproduct Formation
Common Byproducts & Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Homocoupled Boronic Acid | Occurs when two boronic acid molecules couple together. This is often promoted by the presence of oxygen and Pd(II) species.[2][3] | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help.[3] |
| Dehalogenated Starting Material | The aryl halide is reduced, replacing the halogen with a hydrogen atom.[7] This can happen after oxidative addition if the subsequent steps are slow. | Optimize the reaction temperature and ensure the base is appropriate. In some cases, using a different phosphine ligand can accelerate the desired catalytic cycle, minimizing this side reaction.[2] |
| Protodeboronation Product | The boronic acid group is replaced by a hydrogen atom, often due to excess water or harsh basic conditions.[3] | Use anhydrous solvents if the reaction chemistry allows, or switch to more stable boronic esters. Milder bases may also reduce the rate of this side reaction.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound at scale? A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a boronic acid or ester (e.g., 4-formylphenylboronic acid) with an aryl halide (e.g., 1-bromo-2-fluorobenzene) in the presence of a palladium catalyst and a base.[4][6] This method is favored for its high functional group tolerance and generally good yields.[6]
Q2: Which starting materials should I use: an aryl bromide or an aryl chloride? A2: Aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3][8] While aryl chlorides are often cheaper, their lower reactivity can necessitate more specialized and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve good yields.[3] For initial scale-up, an aryl bromide is often a more reliable choice.
Q3: How critical is the choice of phosphine ligand for this reaction? A3: The ligand choice is critical. Electron-rich and bulky ligands, such as trialkylphosphines or biarylphosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition of less reactive aryl halides and accelerate the reductive elimination step, which can improve overall efficiency and minimize side reactions.[2][3]
Q4: My reaction works at the lab scale but fails during scale-up. What are the likely causes? A4: Scale-up introduces challenges related to mass and heat transfer. Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution, affecting catalyst performance and promoting side reactions. Ensure that the stirring rate is sufficient for the reactor volume. Additionally, efficient degassing is more difficult at a larger scale and requires longer sparging times.
Q5: What are the typical purification methods for this compound at an industrial scale? A5: At an industrial scale, purification typically involves crystallization or distillation. Column chromatography is generally not economically viable for large quantities. The choice between crystallization and distillation will depend on the physical properties of the final product and its impurities (e.g., melting point, boiling point, and solubility).
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a generalized starting point and may require optimization for specific substrates and equipment.
Reaction Setup:
-
To a suitable glass-lined reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 4-formylphenylboronic acid (1.0-1.2 equivalents) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Add the chosen solvent (e.g., a mixture of DMF and water, or toluene).
-
Begin vigorous stirring and thoroughly degas the mixture by sparging with nitrogen or argon for at least 30-60 minutes.
-
In a separate, inerted glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., PPh₃, 1-4 mol%).
-
Add the catalyst solution to the reactor, followed by the liquid 1-bromo-2-fluorobenzene (1.0 equivalent) via a metering pump.
-
Heat the reaction mixture to the target temperature (e.g., 70-110°C) and monitor the reaction progress by HPLC or GC.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., toluene or ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by crystallization from a suitable solvent system or by vacuum distillation.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Literature
The following table summarizes reaction conditions from studies on similar fluorinated biphenyl syntheses, providing a baseline for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (1) | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [5] |
| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 (1) | K₂CO₃ | DMF/H₂O | 110 | 8 | ~90 | [5] |
| 4-chlorobenzaldehyde | Potassium fluoride | Phase Transfer Cat. | KF | DMF | 200 | - | High | [9] |
| 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | - | [6] |
Note: Yields and conditions are highly substrate-dependent and the table serves as a comparative guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemcompute.org [chemcompute.org]
- 9. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
How to remove unreacted starting materials from 2'-Fluorobiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Fluorobiphenyl-4-carbaldehyde. The following information addresses common issues encountered during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include unreacted starting materials and side products from the coupling reaction. These typically are:
-
Unreacted Starting Materials:
-
4-Formylphenylboronic acid
-
1-Bromo-2-fluorobenzene
-
-
Homocoupling Side Products:
-
Biphenyl-4,4'-dicarbaldehyde (from the homocoupling of 4-formylphenylboronic acid).
-
2,2'-Difluorobiphenyl (from the homocoupling of 1-bromo-2-fluorobenzene).
-
-
Catalyst Residues: Palladium catalyst and ligand residues.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as hexane/ethyl acetate, can be used to separate the product from the starting materials and byproducts. The components can be visualized under UV light.
Q3: My purified product appears to be an oil, but it is expected to be a solid. What should I do?
A3: this compound has a relatively low melting point. If it appears as an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point. Try drying the sample under high vacuum for an extended period. If it remains an oil, further purification by column chromatography may be necessary.
Q4: After column chromatography, I still see impurities in my product by NMR. What are my options?
A4: If minor impurities persist after column chromatography, recrystallization is a good second purification step. For very small amounts of highly polar impurities, filtering through a short plug of silica gel can also be effective.
Troubleshooting Guides
Problem 1: Difficulty Removing Unreacted 4-Formylphenylboronic Acid
Symptoms:
-
NMR spectrum shows peaks corresponding to 4-formylphenylboronic acid.
-
TLC analysis shows a polar spot that co-elutes with the starting boronic acid.
Possible Causes:
-
4-Formylphenylboronic acid and its anhydride are polar and can be difficult to remove with a standard aqueous workup.
-
The boronic acid may streak on the silica gel column, leading to incomplete separation.
Solutions:
| Method | Description |
| Aqueous Base Wash | During the reaction workup, wash the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. This will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer. |
| Column Chromatography | Use a polar solvent system for column chromatography. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, can effectively separate the more polar boronic acid from the desired product. |
Problem 2: Presence of Homocoupling Product (Biphenyl-4,4'-dicarbaldehyde)
Symptoms:
-
Mass spectrometry indicates the presence of a compound with a molecular weight corresponding to Biphenyl-4,4'-dicarbaldehyde.
-
NMR may show overlapping aromatic signals.
Possible Causes:
-
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, especially with electron-deficient arylboronic acids.
Solutions:
| Method | Description |
| Column Chromatography | Biphenyl-4,4'-dicarbaldehyde is typically less polar than the starting boronic acid but may have a similar polarity to the desired product, making separation challenging. Careful optimization of the eluent system for column chromatography is crucial. A shallow gradient of a solvent system like hexane/ethyl acetate may be required. |
| Recrystallization | If column chromatography is not fully effective, recrystallization can be used. The difference in crystal packing between the desired product and the symmetrical homocoupling product can be exploited for separation. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 200.21 | 56-58 | - |
| 4-Formylphenylboronic acid | 149.94 | 237-242 | - |
| 1-Bromo-2-fluorobenzene | 175.00 | -8 | 155-157 |
| Biphenyl-4,4'-dicarbaldehyde | 210.22 | 146-148 | - |
Table 2: Suggested Starting Conditions for Purification
| Technique | Parameters |
| TLC Analysis | Stationary Phase: Silica gel 60 F254Mobile Phase: 7:3 Hexane/Ethyl Acetate |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient from 95:5 to 80:20 Hexane/Ethyl Acetate |
| Recrystallization | Solvent System: Ethanol/Water or Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound from unreacted starting materials and side products.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a 7:3 hexane/ethyl acetate mixture to visualize the separation of the product from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed, bubble-free column. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a 95:5 hexane/ethyl acetate mixture. Gradually increase the polarity of the eluent to an 80:20 mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product after column chromatography or if the crude product is relatively clean.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
Validation & Comparative
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 2'-Fluorobiphenyl-4-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a predictive and comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2'-Fluorobiphenyl-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. By juxtaposing its expected fragmentation with that of structurally related, commercially available alternatives, this document offers a framework for interpreting mass spectral data of complex biphenyl derivatives.
The introduction of a fluorine atom and a carbaldehyde group onto a biphenyl scaffold significantly influences its fragmentation under electron impact. The resulting mass spectrum is a composite of the fragmentation pathways characteristic of aromatic aldehydes, fluorinated aromatic systems, and the biphenyl core itself. This guide will dissect these pathways, offering a predictive look into the mass spectral features of this compound and comparing them with the known fragmentation of 4-Biphenylcarboxaldehyde and 2-Fluorobiphenyl.
Predicted and Comparative Fragmentation Patterns
The mass spectrum of this compound is anticipated to be dominated by fragmentation events centered around the aldehyde functional group and the biphenyl linkage, with the fluorine substituent influencing the stability and fragmentation of certain ions. A comparison with its non-fluorinated aldehyde analogue and the parent fluorinated biphenyl provides a robust basis for these predictions.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Proposed Structures | Dominant Fragmentation Pathways |
| This compound (Predicted) | 200 | 199 ([M-H]+), 171 ([M-CHO]+), 152 ([M-CHO-F]+), 124 ([M-CHO-F-C2H2]+) | Loss of hydrogen radical, Loss of formyl radical, Loss of fluorine radical, Cleavage of the biphenyl bond |
| 4-Biphenylcarboxaldehyde | 182 | 181 ([M-H]+), 153 ([M-CHO]+), 152 ([M-CHO-H]+), 127 ([C10H7]+) | Loss of hydrogen radical, Loss of formyl radical, Fragmentation of the biphenyl core.[1][2][3][4][5] |
| 2-Fluorobiphenyl | 172 | 171 ([M-H]+), 170 ([M-2H]+), 152 ([M-HF]+), 125 | Loss of hydrogen, Loss of HF, Fragmentation of the biphenyl system.[6][7][8][9][10] |
Aromatic aldehydes are well-known to undergo fragmentation via the loss of a hydrogen atom from the aldehyde group, leading to a prominent [M-1]+ peak.[11][12] The loss of the entire formyl group ([M-29]+) is another characteristic fragmentation pathway for these compounds.[11][12] For fluorinated aromatic compounds, the loss of a fluorine radical or neutral HF can also be observed.
Experimental Protocols
To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol under electron ionization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak and the characteristic fragment ions. Comparison with the predicted fragmentation pattern and the spectra of the reference compounds will aid in the structural confirmation.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound and its comparison with related compounds.
Caption: Proposed EI-MS fragmentation of this compound.
Caption: Workflow for comparative fragmentation analysis.
By understanding the fundamental principles of mass spectrometry and leveraging comparative data from related structures, researchers can confidently predict and interpret the fragmentation patterns of novel and complex molecules like this compound. This predictive approach is an invaluable tool in the early stages of drug discovery and materials development, facilitating rapid structural confirmation and guiding further analytical investigations.
References
- 1. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 6. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 10. 2-Fluorobiphenyl 96 321-60-8 [sigmaaldrich.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 2'-, 3'-, and 4'-Fluorobiphenyl-4-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three isomers of fluorobiphenyl-4-carbaldehyde: 2'-fluorobiphenyl-4-carbaldehyde, 3'-fluorobiphenyl-4-carbaldehyde, and 4'-fluorobiphenyl-4-carbaldehyde. The position of the fluorine atom on the distal phenyl ring significantly influences the electronic and steric properties of the aldehyde functional group, thereby affecting its reactivity in key organic transformations. This analysis is supported by theoretical principles of physical organic chemistry and available experimental observations on related compounds.
Executive Summary
Direct comparative experimental data on the reactivity of the aldehyde functional group in 2'-, 3'-, and 4'-fluorobiphenyl-4-carbaldehyde is not extensively available in peer-reviewed literature. However, a qualitative assessment and prediction of their relative reactivities can be made based on the electronic and steric effects imparted by the fluorine substituent at the 2', 3', and 4' positions.
-
4'-Fluorobiphenyl-4-carbaldehyde is predicted to be the most reactive towards nucleophilic addition and the most susceptible to oxidation. The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, making the aldehyde carbon more electrophilic.
-
3'-Fluorobiphenyl-4-carbaldehyde is expected to have reactivity intermediate between the 4'- and 2'- isomers. The inductive effect of the meta-fluorine is significant but less pronounced at the reaction center compared to the para-position.
-
This compound is anticipated to be the least reactive, primarily due to steric hindrance from the ortho-fluorine atom, which can impede the approach of nucleophiles to the aldehyde carbonyl.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde group in these isomers is primarily governed by the interplay of electronic and steric effects originating from the fluorine substituent on the adjacent phenyl ring.
Electronic Effects: Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The magnitude of this effect at the reaction center (the aldehyde group) depends on the position of the fluorine atom.
Steric Effects: A substituent at the 2' (ortho) position can sterically hinder the approach of reagents to the aldehyde group, thereby decreasing the reaction rate. This effect is most pronounced for the 2'-isomer.
A useful tool for quantifying the electronic effect of substituents is the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For reactions involving nucleophilic attack on a carbonyl group, the reaction constant (ρ) is positive, meaning that electron-withdrawing groups (with positive σ values) accelerate the reaction.
| Substituent Position | Hammett Constant (σ) | Predominant Effect | Expected Impact on Aldehyde Reactivity |
| 4' (para) | σₚ = +0.06 | Strong -I effect, weak +R (resonance) effect | Increased reactivity towards nucleophiles |
| 3' (meta) | σₘ = +0.34 | Primarily -I effect | Moderately increased reactivity |
| 2' (ortho) | N/A | -I effect and significant steric hindrance | Decreased reactivity |
Supporting Experimental Observations
While direct comparative studies on the aldehydes are scarce, research on the microbial oxidation of the corresponding carboxylic acids provides valuable insights. A study on the biotransformation of fluorobiphenyl-4-carboxylic acids revealed that the 2'- and 3'-fluoro isomers were oxidized more slowly than the non-fluorinated parent compound. This suggests that the fluorine atom, particularly at the 2' and 3' positions, can decrease the overall reactivity of the biphenyl system, which may translate to the reactivity of the aldehyde derivatives.
Comparative Reactivity in Key Reactions
Based on the theoretical framework, the following order of reactivity is proposed for the three isomers in common organic reactions targeting the aldehyde group.
Predicted Order of Reactivity (Highest to Lowest):
4'-Fluorobiphenyl-4-carbaldehyde > 3'-Fluorobiphenyl-4-carbaldehyde > this compound
Nucleophilic Addition (e.g., Grignard, Wittig Reaction)
In nucleophilic addition reactions, the rate-determining step is often the attack of the nucleophile on the electrophilic carbonyl carbon. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon.
-
4'-Isomer: The strong inductive pull of the para-fluorine atom will make the aldehyde carbon the most electrophilic, leading to the fastest reaction rate.
-
3'-Isomer: The inductive effect is still significant, making it more reactive than the unsubstituted biphenyl-4-carbaldehyde, but likely less reactive than the 4'-isomer.
-
2'-Isomer: Despite the inductive effect, the steric hindrance from the ortho-fluorine atom is expected to be the dominant factor, significantly slowing down the rate of nucleophilic attack.
Oxidation (e.g., to Carboxylic Acid)
Oxidation of aldehydes often involves nucleophilic attack of the oxidant on the carbonyl carbon or the formation of a hydrate. In either case, a more electrophilic carbonyl carbon generally leads to a faster oxidation rate. Therefore, the predicted order of reactivity for oxidation mirrors that of nucleophilic addition.
Reduction (e.g., with NaBH₄)
The reduction of aldehydes with hydride reagents like sodium borohydride also involves the nucleophilic attack of a hydride ion. Consequently, the same reactivity trend is expected, with the 4'-isomer being the most readily reduced and the 2'-isomer being the most resistant to reduction.
Experimental Protocols
The following are general experimental protocols that can be adapted for the 2'-, 3'-, and 4'-fluorobiphenyl-4-carbaldehyde isomers.
Protocol 1: Wittig Reaction
This protocol describes a general procedure for the olefination of an aldehyde using a phosphonium ylide.
Materials:
-
Fluorobiphenyl-4-carbaldehyde isomer (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the respective fluorobiphenyl-4-carbaldehyde isomer in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction with Sodium Borohydride
This protocol provides a general method for the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
Fluorobiphenyl-4-carbaldehyde isomer (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fluorobiphenyl-4-carbaldehyde isomer in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic and steric effects of the fluorine substituent on aldehyde reactivity.
Caption: General experimental workflow for the transformation of fluorobiphenyl-4-carbaldehydes.
A Comparative Guide to the Biological Activity of 2'-Fluorobiphenyl-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of derivatives of 2'-Fluorobiphenyl-4-carbaldehyde. While specific experimental data for derivatives of this exact scaffold remains limited in publicly available literature, this document compiles and compares quantitative data from structurally related compounds, specifically Schiff base and hydrazone derivatives of other aromatic aldehydes. This comparative approach offers valuable insights into the potential therapeutic applications of this compound derivatives in areas such as oncology, infectious diseases, and inflammatory conditions.
Comparative Analysis of Biological Activities
The following tables summarize the biological activities of various Schiff base and hydrazone derivatives of aromatic aldehydes, which serve as a benchmark for predicting the potential efficacy of this compound derivatives.
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Aromatic Aldehyde Derivatives against Various Cancer Cell Lines
| Compound Type | Derivative/Scaffold | A-549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| Hydrazone | 2-arenoxybenzaldehyde (1d) | 49.79 | 31.49 | 9.38 | - | - | [1] |
| Hydrazone | 2-arenoxybenzaldehyde (1e) | 13.39 | - | - | - | - | [1] |
| Oxadiazole | 2-arenoxybenzaldehyde (2l) | 36.26 | 22.73 | 38.42 | - | - | [1] |
| Hydrazone | Salicylaldehyde benzoylhydrazone (mSIH) | - | - | - | Potent | Potent | [2] |
| Hydrazone | Heterocyclic hydrazone (8) | - | - | - | 34.38 | - | [3] |
| Hydrazone | Heterocyclic hydrazone (11) | - | - | - | - | 26.84 | [3] |
Note: Lower IC50 values indicate higher cytotoxic activity. Values in bold represent the most potent activity observed for that cell line in the provided data.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Aromatic Aldehyde Schiff Base Derivatives
| Compound Type | Derivative/Scaffold | Escherichia coli | Staphylococcus aureus | Reference |
| Schiff Base | Benzaldehyde (PC1) | 62.5 | 62.5 | [4] |
| Schiff Base | Anisaldehyde (PC2) | 250 | 62.5 | [4] |
| Schiff Base | 4-nitrobenzaldehyde (PC3) | 250 | 62.5 | [4] |
| Schiff Base | Cinnamaldehyde (PC4) | 62.5 | >250 | [4] |
| Schiff Base | Salicylaldehyde (SB3) | 50 | - | [5] |
| Schiff Base | Salicylaldehyde (SB4) | 50 | - | [5] |
Note: Lower MIC values indicate higher antimicrobial activity.
Table 3: Comparative In Vitro Anti-inflammatory Activity of Biphenyl Derivatives
| Compound Type | Derivative/Scaffold | % Inhibition (at 200 µg/mL) | IC50 (µM) | Reference |
| Biphenyl-2-en-1-one | [1,1'-biphenyl]-4-yl (4a) | 69.35 | 1.37 | [6] |
| Biphenyl-2-en-1-one | [1,1'-biphenyl]-4-yl (4b) | 26.39 | - | [6] |
| NSAID Derivative | Ibuprofen derivative (2) | - | Potent | [7] |
| NSAID Derivative | Tolfenamic acid derivative (4) | - | Similar to Ibuprofen | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols can be adapted for the screening of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Human cancer cell lines (e.g., A-549, MDA-MB-231, PC-3, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Measurement:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown on a suitable agar medium.
-
A bacterial suspension is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anti-inflammatory Assay (Protein Denaturation Method)
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing a protein solution (e.g., bovine serum albumin) and a buffer.
-
Different concentrations of the test compound are added to the reaction mixture.
-
-
Induction of Denaturation:
-
Protein denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time.
-
-
Measurement and Analysis:
-
After cooling, the turbidity of the samples is measured spectrophotometrically.
-
The percentage of inhibition of protein denaturation is calculated relative to a control without the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined.
-
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 2'-Fluorobiphenyl-4-carbaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 2'-Fluorobiphenyl-4-carbaldehyde, a key building block in organic synthesis, is no exception. This guide provides a comparative overview of the primary analytical methods for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method depends on various factors, including the expected impurities, the required sensitivity, and the nature of the analytical challenge, such as routine quality control versus reference standard characterization. While HPLC is often the workhorse for purity assessment of non-volatile compounds, GC-MS excels in analyzing volatile and semi-volatile impurities. Quantitative NMR offers a powerful, direct method for purity determination without the need for a specific reference standard of the analyte itself.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The presented data is illustrative and based on methods developed for structurally similar aromatic aldehydes and biphenyl compounds, providing a reliable reference for method development and validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Typical Column | Reversed-phase C18 or Biphenyl (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Detection | UV-Vis (typically at 254 nm for aromatic aldehydes) | Mass Spectrometry (MS) | ¹H or ¹⁹F NMR Spectroscopy |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (with derivatization) | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.3 - 3 ng/mL (with derivatization) | ~0.3 - 3 mg/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.999 |
| Precision (%RSD) | < 2% | < 10% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 99 - 101% |
| Primary Use | Main component assay and quantification of non-volatile impurities. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Absolute purity determination without a specific reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 or Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the analysis of biphenyl compounds.[1][2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is typically effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving approximately 10 mg in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample of this compound in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte and its impurities.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-500
Sample Preparation (with Derivatization):
For aldehydes, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance.[5]
-
Sample Solution: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Derivatization: To 100 µL of the sample solution, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine. Heat the mixture at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper organic layer for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate method for purity determination without the need for a specific standard of this compound. Both ¹H and ¹⁹F NMR can be utilized.
Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A high-purity (certified) standard with sharp, well-resolved signals that do not overlap with the analyte's signals. For ¹H qNMR, common standards include maleic acid or dimethyl sulfone. For ¹⁹F qNMR, a fluorinated compound like trifluoroacetic acid or hexafluorobenzene can be used.[6][7]
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent and ensure complete dissolution.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity determination of this compound using the described analytical methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. halocolumns.com [halocolumns.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of 2'-Fluorobiphenyl-4-carbaldehyde products
A comprehensive guide to the , offering a comparative perspective for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols, comparative data from analogous structures, and visualizations of the crystallographic workflow and its relevance in drug discovery.
Introduction
2'-Fluorobiphenyl-4-carbaldehyde and its derivatives are key building blocks in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, impacting its conformation, metabolic stability, and binding affinity to biological targets.[2][3] Therefore, precise knowledge of the three-dimensional atomic arrangement, as provided by single-crystal X-ray crystallography, is crucial for rational drug design and the development of novel materials.[4] This guide offers a detailed overview of the X-ray crystal structure analysis process for small organic molecules like this compound, presenting a generalized experimental protocol and comparative data from structurally related fluorinated compounds.
Comparative Crystallographic Data
While the specific crystal structure of this compound is not publicly available, the following table presents crystallographic data for analogous fluorinated organic molecules. This information serves as a valuable reference for what can be expected during the structural analysis of similar compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 16.934 | 13.988 | 12.049 | 98.99 | [5] |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | C₁₃H₉ClFNO₃S | Monoclinic | P2₁/n | 11.235 | 8.841 | 14.881 | 108.57 | [5] |
| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | C₁₃H₁₇Cl₂FO₃ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [6] |
| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide | C₂₁H₂₀N₂O₃S | Monoclinic | P2₁/n | - | - | - | - | [7] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines a typical experimental workflow for determining the crystal structure of a small organic molecule such as this compound.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals.[4][8] For small molecules, various methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution.[8] The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
Crystal Mounting and Data Collection
A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.[5] To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen.[5]
The mounted crystal is then placed in an X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections.[4][8] A detector records the positions and intensities of these diffracted spots.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is then solved, often using direct methods for small molecules, to generate an initial electron density map.[5] This map is interpreted to build an initial model of the molecular structure.
The structural model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate three-dimensional structure.
Visualizing the Process and its Significance
The following diagrams illustrate the experimental workflow for X-ray crystallography and the role of structural analysis in the broader context of drug discovery.
Caption: A flowchart illustrating the major steps in single-crystal X-ray analysis.
Caption: The central role of X-ray crystallography in iterative drug design cycles.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure and connectivity of molecules in solution. It can also provide information about molecular conformation and dynamics.
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal diffraction, it is useful for identifying crystalline phases and assessing sample purity.
-
Computational Modeling: Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to predict molecular geometries and other properties. These calculations can be particularly useful when high-quality crystals are difficult to obtain and can complement experimental data.
Conclusion
The X-ray crystal structure analysis of this compound and its derivatives is a critical component in understanding their structure-property relationships. Although obtaining suitable crystals can be a challenge, the detailed three-dimensional structural information provided by this technique is invaluable for the rational design of new pharmaceuticals and advanced materials. By following established experimental protocols and leveraging data from analogous structures, researchers can gain significant insights into the molecular architecture of these important fluorinated compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated vs. Non-Fluorinated Biphenyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Biphenyl aldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. This guide provides an objective comparison of the synthesis of fluorinated and non-fluorinated biphenyl aldehydes, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into a comparative analysis of reaction efficiency, supported by experimental data and detailed protocols.
The Impact of Fluorination on Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The electronic nature of the coupling partners plays a crucial role in the reaction's efficiency. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group when attached to an aromatic ring. This property can significantly influence the reactivity of the aryl halide in the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups on the aryl halide can lead to a less efficient transmetalation step, which can, in some cases, result in lower reaction yields compared to their non-fluorinated counterparts under similar conditions.[1][2]
Quantitative Performance Comparison
To illustrate the differences in synthetic outcomes, this section presents a comparative summary of the Suzuki-Miyaura coupling for a non-fluorinated and a representative fluorinated biphenyl aldehyde.
Table 1: Synthesis of 4-Formylbiphenyl (Non-Fluorinated)
| Starting Material 1 | Starting Material 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | 0.75 | 86.3 |
Table 2: Representative Synthesis of 2-Fluoro-4-formylbiphenyl (Fluorinated)
| Starting Material 1 | Starting Material 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Bromo-3-fluorobenzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/Water | 100 | 12-24 | 60-75* |
*Expected yield is an estimate based on typical Suzuki-Miyaura couplings of fluorinated aryl bromides and may vary.
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of the non-fluorinated and a representative fluorinated biphenyl aldehyde.
Synthesis of 4-Formylbiphenyl (Non-Fluorinated)
This protocol is adapted from a literature procedure for the synthesis of 4-biphenylcarboxaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol.
-
Stir the mixture at room temperature for 30 minutes.
-
To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 45 minutes.
-
After completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of hexanes and methanol to afford 4-formylbiphenyl as pale yellow crystals.
Representative Synthesis of 2-Fluoro-4-formylbiphenyl (Fluorinated)
This is a general protocol based on standard Suzuki-Miyaura conditions for fluorinated aryl bromides.
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine 4-bromo-3-fluorobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed deionized water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-formylbiphenyl.
Visualizing the Synthetic Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the logical comparison between the fluorinated and non-fluorinated syntheses.
Caption: General workflow for the synthesis of biphenyl aldehydes via Suzuki-Miyaura coupling.
Caption: Logical comparison of fluorinated vs. non-fluorinated biphenyl aldehyde synthesis.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Identity of 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 2'-Fluorobiphenyl-4-carbaldehyde against relevant alternative compounds. Detailed experimental protocols and data interpretation are included to assist in the unambiguous confirmation of its chemical structure.
Introduction
This compound is an organic compound with a molecular formula of C₁₃H₉FO and a molecular weight of 200.21 g/mol .[1] Its structure features a biphenyl core with a fluorine atom on the 2'-position and a carbaldehyde (formyl) group on the 4-position. The precise confirmation of this structure, particularly the regiochemistry of the fluorine substituent, is critical for its application in research and development, such as in the synthesis of novel pharmaceutical derivatives.[2] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary data for unequivocal identification.
This guide compares the spectroscopic features of this compound with three key alternatives:
-
[1,1'-Biphenyl]-4-carbaldehyde: The non-fluorinated parent compound.
-
4'-Fluorobiphenyl-4-carbaldehyde: A regioisomeric compound with fluorine at the 4'-position.
-
4-Fluorobenzaldehyde: A simpler analog lacking the second phenyl ring.
Comparative Spectroscopic Data
The identity of this compound is confirmed by a unique combination of signals across different spectroscopic methods. The following tables summarize the key quantitative data.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound [3] | 9.97 | s | 1H, -CHO |
| 7.98 – 7.85 | m | 2H, Ar-H | |
| 7.26 – 7.16 | m | 2H, Ar-H | |
| [1,1'-Biphenyl]-4-carbaldehyde [3] | 10.06 | s | 1H, -CHO |
| 8.02 – 7.91 | m | 2H, Ar-H | |
| 7.78 – 7.72 | m | 2H, Ar-H | |
| 7.67 – 7.61 | m | 2H, Ar-H | |
| 7.52 – 7.45 | m | 2H, Ar-H | |
| 7.45 – 7.38 | m | 1H, Ar-H | |
| 4-Fluorobenzaldehyde [3] | 9.97 (Calculated) | s | 1H, -CHO |
| 7.95-7.85 (Approx.) | m | 2H, Ar-H | |
| 7.25-7.15 (Approx.) | m | 2H, Ar-H |
Note: Specific peak assignments for the aromatic region of this compound require advanced 2D NMR techniques but the overall pattern is distinct from the alternatives.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| This compound [3] | 190.5 | - | -CHO |
| 166.5 | d, J = 256.7 | C-F | |
| 132.8 | d, J = 9.5 | Ar-C | |
| 132.2 | d, J = 9.7 | Ar-C | |
| 116.4 | d, J = 22.3 | Ar-C | |
| [1,1'-Biphenyl]-4-carbaldehyde [3] | 192.0 | - | -CHO |
| 147.2 | - | Ar-C | |
| 139.7 | - | Ar-C | |
| 135.2 | - | Ar-C | |
| 130.3 | - | Ar-C | |
| 129.0 | - | Ar-C | |
| 128.5 | - | Ar-C | |
| 127.7 | - | Ar-C | |
| 127.4 | - | Ar-C | |
| 4-Fluorobenzaldehyde [3] | 190.5 | - | -CHO |
| 166.5 | d, J = 256.7 | C-F | |
| 132.8 | d, J = 9.5 | Ar-C | |
| 116.4 | d, J = 22.3 | Ar-C |
Note: The presence of doublets (d) due to carbon-fluorine coupling is a key diagnostic feature for fluorinated compounds. The large one-bond coupling constant (~257 Hz) is characteristic of a fluorine atom directly attached to an aromatic ring.[4]
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound [3] | -102.4 |
| 4'-Fluorobiphenyl-4-carbaldehyde | -113 to -115 (Predicted) |
| 4-Fluorobenzaldehyde [3] | -102.4 (similar environment) |
Note: ¹⁹F NMR is highly sensitive to the electronic environment.[5] The chemical shift provides direct evidence of the fluorine's position. The shift for the 2'-fluoro isomer is distinct from the predicted value for the 4'-fluoro isomer, which would be closer to that of monofluorobenzene (-113.15 ppm).[6]
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | This compound (Predicted) | Key Features & Comparison |
| IR Spectroscopy | ~3050-3100 cm⁻¹ (Ar C-H stretch)~2850, 2750 cm⁻¹ (Aldehyde C-H stretch)~1705 cm⁻¹ (C=O stretch)~1600, 1480 cm⁻¹ (Ar C=C stretch)~1250 cm⁻¹ (C-F stretch) | The strong carbonyl (C=O) absorption around 1705 cm⁻¹ is characteristic of aromatic aldehydes.[7] The C-F stretch is also a key indicator. The overall "fingerprint region" (500-1500 cm⁻¹) will be unique compared to its isomers.[7] |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 200Key Fragments: m/z 199 ([M-H]⁺), 171 ([M-CHO]⁺), 152 ([M-CHO-F]⁺) | The molecular ion peak at m/z 200 confirms the molecular formula.[1] The fragmentation pattern, including the loss of the formyl group (-29 amu) and subsequent loss of fluorine (-19 amu), helps to piece together the structure. Non-fluorinated biphenyl carbaldehyde would have a molecular ion at m/z 182. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.[8]
-
Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans depending on concentration.
-
Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse sequence, often without proton decoupling.
-
Acquisition Parameters: Wide spectral width (~200 ppm) centered around -120 ppm.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[9]
-
Background Collection: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[9]
-
Sample Spectrum Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The final spectrum is automatically generated as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface for purified samples.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis:
-
Instrument: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector mass analyzer.
-
Acquisition Parameters: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for spectroscopic identification.
Caption: Complementary nature of spectroscopic techniques.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. colorado.edu [colorado.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of 2'-Fluorobiphenyl-4-carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. Compounds with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure, or they may form reactive metabolites that can cause toxicity. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from 2'-Fluorobiphenyl-4-carbaldehyde, a scaffold of interest in medicinal chemistry due to the recognized role of fluorine in improving metabolic properties.[1][2][3]
This document outlines key in vitro assays for evaluating metabolic stability, including liver microsomal stability and cytochrome P450 (CYP) inhibition assays. Detailed experimental protocols are provided to ensure reproducibility, and data is presented in a clear, comparative format.
Experimental Approaches to Metabolic Stability Assessment
The two primary assays discussed in this guide are the Liver Microsomal Stability Assay and the Cytochrome P450 (CYP) Inhibition Assay. These assays provide crucial insights into the intrinsic clearance and potential for drug-drug interactions of novel chemical entities.
Liver Microsomal Stability Assay
The liver microsomal stability assay is a fundamental in vitro ADME (absorption, distribution, metabolism, and excretion) assay used to determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[4][5][6] This assay measures the disappearance of the parent compound over time when incubated with liver microsomes. The data generated, such as half-life (t½) and intrinsic clearance (CLint), are essential for predicting in vivo hepatic clearance.[4][6][7]
Comparative Metabolic Stability of this compound Derivatives
The following table summarizes hypothetical metabolic stability data for a series of compounds derived from this compound compared to a reference compound.
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Reference-Cmpd | Non-fluorinated Biphenyl Carbaldehyde | 15 | 46.2 |
| FBPC-001 | This compound | 45 | 15.4 |
| FBPC-002 | Derivative A | 62 | 11.2 |
| FBPC-003 | Derivative B | 30 | 23.1 |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is adapted from established methodologies for assessing metabolic stability using liver microsomes.[4][8][9]
1. Materials and Reagents:
-
Test compounds and reference compounds (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis[6]
2. Assay Procedure:
-
Prepare a working solution of the test and reference compounds by diluting the DMSO stock in phosphate buffer.
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-incubate the compound working solution and the microsomal mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
-
Stop the reaction at each time point by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Cytochrome P450 (CYP) Inhibition Assay
CYP inhibition assays are crucial for assessing the potential of a compound to cause drug-drug interactions (DDIs).[10][11][12] Inhibition of a specific CYP isozyme can lead to an increase in the plasma concentration of a co-administered drug that is metabolized by that enzyme, potentially causing toxicity.[10][11] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][11]
CYP450 Inhibition Profile of a Lead Compound
The following table shows a hypothetical CYP inhibition profile for a lead compound derived from this compound.
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25.3 |
| CYP2C19 | > 50 |
| CYP2D6 | 42.1 |
| CYP3A4 | 15.8 |
Experimental Protocol: Fluorogenic CYP Inhibition Assay
This protocol is based on commonly used high-throughput screening methods.[10][13]
1. Materials and Reagents:
-
Test compound (serial dilutions in DMSO)
-
Recombinant human CYP isozymes
-
Fluorogenic probe substrates specific for each CYP isozyme
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
96-well or 384-well plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Add the recombinant CYP isozyme, phosphate buffer, and test compound to the wells of the plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time.
-
Measure the fluorescence intensity using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Fluorogenic CYP Inhibition Assay.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2'-Fluorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2'-Fluorobiphenyl-4-carbaldehyde. As a key intermediate in pharmaceutical synthesis and material science, robust analytical methods for its quantification and purity assessment are crucial. This document outlines proposed methodologies, presents expected performance data based on analogous compounds, and offers detailed experimental protocols.
Data Presentation: A Comparative Summary
The following tables summarize the anticipated quantitative performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are extrapolated from validated methods for structurally similar compounds, including aromatic aldehydes, fluorinated aromatics, and biphenyl derivatives, and serve as a baseline for method development and validation.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | HPLC-UV | GC-MS | Rationale for Expected Performance |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques generally exhibit excellent linearity for aromatic compounds within a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC often shows slightly higher accuracy due to lower injection temperatures, minimizing sample degradation. |
| Precision (%RSD) | < 2% | < 5% | The automated nature of modern HPLC and GC systems allows for high precision. GC precision can be slightly lower due to variability in injection and temperature programming. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL | GC-MS, especially with selected ion monitoring (SIM), typically offers superior sensitivity compared to standard HPLC-UV. |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 5 ng/mL | Consistent with LOD, GC-MS is expected to provide lower quantification limits. |
| Throughput | Moderate to High | Moderate | HPLC run times can be optimized for high throughput. GC cycle times, including cooling, can be longer. |
| Selectivity | Good to Excellent | Excellent | While HPLC with UV detection offers good selectivity, GC-MS provides exceptional selectivity based on both retention time and mass-to-charge ratio, enabling confident peak identification. |
| Cost (Instrument) | Lower | Higher | A standard HPLC-UV system is generally less expensive than a GC-MS system. |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation, sample matrix, and analytical requirements.
Proposed HPLC-UV Method
This method is suitable for the quantification and purity analysis of this compound in bulk materials and simple matrices.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50-90% B15-17 min: 90% B17.1-20 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a solid matrix): Accurately weigh a known amount of the sample. Add a measured volume of acetonitrile to achieve a target concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Proposed GC-MS Method
This method is highly selective and sensitive, making it ideal for trace analysis and identification of impurities.
Chromatographic Conditions:
| Parameter | Condition |
| GC-MS System | A standard Gas Chromatograph coupled to a Mass Spectrometer. |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis. |
| Injector Temperature | 280°C |
| Temperature Program | Initial: 100°C (hold for 2 min)Ramp: 15°C/min to 280°C (hold for 5 min) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter suitable for organic solvents.
Mandatory Visualization
The following diagrams illustrate the analytical workflows and a comparison of the key attributes of the proposed HPLC and GC methods.
Caption: General experimental workflow for HPLC and GC analysis.
Caption: Comparison of HPLC and GC method attributes.
Safety Operating Guide
Proper Disposal of 2'-Fluorobiphenyl-4-carbaldehyde: A Guide for Laboratory Professionals
Researchers and scientists handling 2'-Fluorobiphenyl-4-carbaldehyde must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with general laboratory safety and chemical handling best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Quantitative Data Summary
| Property | 2-Fluorobiphenyl | 4-Fluorobiphenyl | 4'-Fluorobiphenyl-2-carboxaldehyde | Biphenyl-4-carboxaldehyde |
| Molecular Formula | C12 H9 F | C12 H9 F | C13 H9 FO | C13 H10 O |
| Molecular Weight | 172.2 g/mol | 172.2 g/mol | 200.21 g/mol [2] | 182.22 g/mol |
| Melting Point | 71 - 74 °C | 72 - 75 °C[3] | Not Available | 57 - 60 °C[4] |
| Boiling Point | 248 °C | 310 °C[3] | Not Available | 184 °C[4] |
| Flash Point | Not Available | 100 °C[3] | Not Available | Not Available |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not dispose of this compound in standard laboratory trash or down the sink.[5][6]
-
As a fluorinated compound, it is classified as a halogenated organic waste .[7]
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[5] The container must be compatible with the chemical.
-
Avoid mixing with non-halogenated organic wastes or any other incompatible chemicals to prevent costly and complex disposal procedures.[6][8]
2. Container Management:
-
Keep the waste container tightly closed except when adding waste.[1][5]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[5]
3. Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing papers, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.
-
Place these contaminated materials in the same dedicated hazardous waste container.
4. Spill Management:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][4]
-
The spilled chemical and all materials used for cleanup must be disposed of as hazardous waste.[6]
5. Professional Disposal:
-
The final disposal of the collected waste must be handled by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with all applicable regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.at [fishersci.at]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. bucknell.edu [bucknell.edu]
- 8. pfw.edu [pfw.edu]
Essential Safety and Logistics for Handling 2'-Fluorobiphenyl-4-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 2'-Fluorobiphenyl-4-carbaldehyde (CAS 57592-42-4) was publicly available at the time of this assessment. The following guidance is based on the safety information for the closely related isomer, 4'-Fluorobiphenyl-2-carboxaldehyde, and general best practices for handling halogenated aromatic aldehydes. Users must conduct a thorough risk assessment for their specific laboratory conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for its isomer, this compound is anticipated to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended for handling aldehydes[2]. For prolonged or high-exposure tasks, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves before use and remove them with care to avoid skin contamination[1]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over long-sleeved clothing and long pants is required to prevent skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the solid outside of a certified chemical fume hood or if dust generation is likely[3]. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Safe Handling Protocol
A systematic approach is critical for the safe handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the isomer, 4'-Fluorobiphenyl-2-carboxaldehyde, and any other relevant safety information[1].
-
Ensure all necessary PPE is available, properly inspected, and in good condition.
-
Work exclusively in a certified and properly functioning chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When handling the solid compound, avoid the generation of dust. Use techniques such as careful scooping rather than pouring.
-
For weighing, use a balance inside a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
Keep all containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area[1].
-
-
Accidental Release:
-
In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal[1].
-
For liquid spills, use an inert absorbent material.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Disposal Plan: Managing Halogenated Waste
As a halogenated aromatic compound, this compound waste must be managed as hazardous waste to prevent environmental contamination[4].
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper disposal of chemical waste.
Disposal Procedure:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[4][5]. Use a dedicated, clearly labeled waste container for this compound and any materials contaminated with it.
-
Containerization: Collect all waste, including rinsates from cleaning glassware, in a compatible and properly sealed hazardous waste container. The container must be labeled with "Hazardous Waste" and the full chemical name[4].
-
Storage: Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated satellite accumulation area[4].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service. All disposal activities must comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
